molecular formula C11H11NO3 B1671887 Indolelactic acid CAS No. 1821-52-9

Indolelactic acid

カタログ番号: B1671887
CAS番号: 1821-52-9
分子量: 205.21 g/mol
InChIキー: XGILAAMKEQUXLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(indol-3-yl)lactic acid is a hydroxy monocarboxylic acid that is lactic acid substituted by a 1H-indol-3-yl group at position 3. It is a metabolite of tryptophan. It has a role as a human metabolite. It is an indol-3-yl carboxylic acid and a hydroxy monocarboxylic acid. It is functionally related to a rac-lactic acid. It is a conjugate acid of a 3-(indol-3-yl)lactate.
Indole-3-lactic acid has been reported in Daphnia pulex, Agrobacterium tumefaciens, and other organisms with data available.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862758
Record name Indole-3-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-52-9, 832-97-3
Record name Indole-3-lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-alpha-Hydroxy-1H-indole-3-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-lactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-hydroxy-1H-indole-3-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(indol-3-yl)lactic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLE-3-LACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Indolelactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by a variety of microorganisms, including commensal gut bacteria such as Bifidobacterium and Lactobacillus species. As a key signaling molecule in the gut-brain axis and a modulator of host immune responses, ILA has garnered significant interest in the fields of microbiology, immunology, and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of indolelactic acid, including the key enzymes and intermediates involved. It also presents quantitative data on ILA production, detailed experimental protocols for its study, and visual representations of the pathway and related workflows.

The Core Biosynthetic Pathway of this compound

The primary route for this compound biosynthesis is the indole-3-pyruvic acid (IPA) pathway, a two-step enzymatic process that converts L-tryptophan into indole-3-lactic acid.

  • Transamination of L-Tryptophan: The pathway is initiated by the transamination of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT) , also known as tryptophan aminotransferase (TAM). This enzyme transfers the amino group from tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, producing glutamate (B1630785) as a co-product.[1][2][3][4]

  • Reduction of Indole-3-Pyruvic Acid: In the second step, indole-3-pyruvic acid is reduced to indole-3-lactic acid. This reaction is catalyzed by indolelactate dehydrogenase (ILDH) , an NADH-dependent oxidoreductase.[1] This enzyme is also referred to as aromatic 2-oxoacid reductase.

An alternative, though less characterized, pathway involves the deamination of tryptophan by an L-amino acid oxidase to form IPA, which is then converted to ILA.

The instability of indole-3-pyruvic acid means that it can be spontaneously converted to indole-3-lactic acid, making ILA a readily identifiable proxy for IPA in culture.

Indolelactic_Acid_Biosynthesis cluster_reactants Reactants & Products Tryptophan L-Tryptophan IPA Indole-3-Pyruvic Acid Tryptophan->IPA Aromatic Amino Acid Aminotransferase (ArAT) (EC 2.6.1.27/28) ILA Indole-3-Lactic Acid IPA->ILA Indolelactate Dehydrogenase (ILDH) (EC 1.1.1.110) Glutamate Glutamate IPA->Glutamate Co-product NAD+ NAD+ ILA->NAD+ Co-product α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Tryptophan NADH + H+ NADH + H+ NADH + H+->IPA Reductant

Fig. 1: The main biosynthetic pathway of this compound from L-Tryptophan.

Quantitative Data on this compound Production

The production of this compound varies significantly among different microbial species and strains. The following tables summarize the quantitative data on ILA production from various studies.

Table 1: this compound (ILA) Production by Bifidobacterium Strains

SpeciesStrain(s)ILA Concentration (µg/mL)Reference
B. longum subsp. longum40 strains1.87 ± 1.05
B. breve12 strains2.04 ± 0.97
B. bifidum1 strain2.54
B. longumBB536~5.3 (2.57 µM)
B. breveM-16V~0.58 (0.28 µM)

Table 2: this compound (ILA) Production by Lactobacillus and Engineered E. coli Strains

SpeciesStrainILA ConcentrationReference
Lactiplantibacillus plantarumZJ31643.14 µg/mL
Lacticaseibacillus paracaseiZFM5414.58 µg/mL
Lactiplantibacillus plantarumvarious strains12.22 - 101.86 ng/mL
Enterococcusvarious strainsup to 101.86 ng/mL
Engineered Escherichia coli Nissle 1917-73.4 ± 47.2 nmol/g (fecal matter)
149 ± 123.6 nmol/g (cecal matter)

Experimental Protocols

This section details the methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of indolic compounds in bacterial culture supernatants.

a. Sample Preparation:

  • Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • For protein precipitation (optional but recommended), add a 1/10 volume of 4N sodium acetate (B1210297) to the filtered supernatant, mix, and freeze the sample. Centrifuge at 10,000 x g to pellet the precipitated proteins and use the supernatant for analysis.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient elution is typically used.

    • Eluent A: 0.1% formic acid in water.

    • Eluent B: 0.1% formic acid in acetonitrile.

    • A common gradient profile starts with a low percentage of Eluent B, which is gradually increased over the run.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 20-30 µL.

  • Detection:

    • UV Detector: Set at 280 nm.

    • Fluorescence Detector (for higher sensitivity and specificity): Excitation at 280 nm and emission at 350 nm.

  • Quantification: Generate a standard curve using known concentrations of ILA standard. Compare the peak area of the sample to the standard curve to determine the ILA concentration.

HPLC_Workflow start Bacterial Culture centrifugation Centrifugation (10,000 x g, 10 min, 4°C) start->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC Analysis (C18 column) filtration->hplc detection Detection (UV or Fluorescence) hplc->detection quantification Quantification (Standard Curve) detection->quantification end ILA Concentration quantification->end

Fig. 2: A simplified workflow for the quantification of ILA by HPLC.
Enzyme Assay for Aromatic Amino Acid Aminotransferase (ArAT) Activity

This protocol is a general method that can be adapted to measure the activity of ArAT by monitoring the formation of indole-3-pyruvic acid.

a. Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer (pH 8.0)

  • 10 mM L-tryptophan

  • 10 mM α-ketoglutarate

  • 0.1 mM pyridoxal-5'-phosphate (PLP)

  • Enzyme preparation (cell-free extract or purified enzyme)

b. Assay Procedure:

  • Pre-incubate the reaction mixture without L-tryptophan at 37°C for 5 minutes.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant for the presence of indole-3-pyruvic acid using HPLC or a colorimetric method.

Recombinant Expression and Purification of Pathway Enzymes

This is a general workflow for the production of recombinant ArAT or ILDH in E. coli.

a. Gene Cloning and Expression Vector:

  • Amplify the gene encoding the target enzyme (ArAT or ILDH) from the desired microbial source using PCR.

  • Clone the amplified gene into an appropriate expression vector (e.g., pET series) containing a suitable tag for purification (e.g., 6x-His tag).

b. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Wash the column to remove non-specifically bound proteins.

  • Elute the target protein using a high concentration of imidazole (B134444) or by changing the pH.

  • Analyze the purity of the eluted protein by SDS-PAGE.

Protein_Purification_Workflow start Gene of Interest (ArAT or ILDH) cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification analysis Purity Analysis (SDS-PAGE) purification->analysis end Purified Enzyme analysis->end

Fig. 3: General workflow for recombinant enzyme expression and purification.

Conclusion

The biosynthetic pathway of this compound via the indole-3-pyruvic acid route is a key metabolic capability of many gut-resident microorganisms. Understanding this pathway, the enzymes involved, and the factors that influence ILA production is crucial for harnessing its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound in health and disease. Future research focusing on the detailed kinetic characterization of the pathway enzymes and the regulation of their expression will undoubtedly provide deeper insights into the production of this important metabolite.

References

The Role of Indolelactic Acid in Gut Microbiome Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is emerging as a critical signaling molecule in the maintenance of intestinal homeostasis. This technical guide provides an in-depth overview of the current understanding of ILA's role, focusing on its production, mechanisms of action, and its impact on host physiology, particularly immune modulation and gut barrier integrity. This document synthesizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

The intricate interplay between the host and its gut microbiota is fundamental to health and disease. Microbial metabolites, in particular, act as crucial messengers that mediate this communication. Among these, tryptophan derivatives have garnered significant attention for their potent biological activities. Indole-3-lactic acid (ILA) is a key metabolite produced from dietary tryptophan by various commensal bacteria. Accumulating evidence highlights its role in modulating immune responses, enhancing intestinal barrier function, and thereby contributing to overall gut homeostasis. This guide delves into the technical aspects of ILA research, providing a foundation for further investigation and potential therapeutic development.

Production of this compound by the Gut Microbiota

ILA is not produced by the host but is a direct product of microbial metabolism of tryptophan. Several bacterial species, primarily within the Firmicutes and Bifidobacterium phyla, are known to produce ILA.

Key ILA-Producing Bacteria:

  • Bifidobacterium species: Notably, species prevalent in the infant gut, such as Bifidobacterium longum subsp. infantis, B. longum subsp. longum, B. breve, and B. bifidum, are significant producers of ILA.[1][2]

  • Lactobacillus species: Strains like Lactiplantibacillus plantarum have been shown to produce ILA.[3]

  • Clostridium species: Certain Clostridium species contribute to the pool of ILA in the gut.[4]

  • Escherichia coli: Some strains of E. coli have also been identified as ILA producers.[5]

The production of ILA is influenced by the availability of dietary tryptophan and the composition of the gut microbiota. The enzymatic pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPYA) by an aromatic amino acid transaminase, followed by the reduction of IPYA to ILA by an this compound dehydrogenase.

Mechanisms of Action: Signaling Pathways

ILA exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) , a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.

The AHR Signaling Pathway

Upon binding to ILA in the cytoplasm, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AHR_complex AHR-Hsp90-XAP2-p23 Complex ILA->AHR_complex Binds AHR_ILA AHR-ILA Complex AHR_complex->AHR_ILA Conformational Change ARNT ARNT AHR_ILA->ARNT Dimerizes with AHR_ARNT_ILA AHR-ARNT-ILA Complex AHR_ILA->AHR_ARNT_ILA Nuclear Translocation ARNT->AHR_ARNT_ILA XRE XRE (DNA) AHR_ARNT_ILA->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Activates

AHR Signaling Pathway Activation by ILA.
Crosstalk with Other Signaling Pathways

The activation of AHR by ILA initiates a cascade of downstream events that involve crosstalk with other critical signaling pathways:

  • NF-κB and HIF-1α Pathways: ILA, through AHR, has been shown to downregulate the NF-κB and HIF-1α signaling pathways in intestinal epithelial cells. This leads to a reduction in the production of pro-inflammatory chemokines like CCL2 and CCL7.

  • Nrf2 Pathway: ILA can activate the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses. This activation is dependent on AHR and contributes to the protective effects of ILA against oxidative stress.

  • STAT3 Pathway: ILA has been observed to influence the STAT3 signaling pathway, which is involved in immune responses and cell proliferation.

  • YAP Pathway: Emerging evidence suggests a link between ILA and the activation of the Yes-Associated Protein (YAP), a key regulator of tissue growth and regeneration.

ILA_Crosstalk cluster_downstream Downstream Effects ILA This compound AHR AHR Activation ILA->AHR Barrier_Function Gut Barrier Enhancement AHR->Barrier_Function NFkB NF-κB ↓ AHR->NFkB HIF1a HIF-1α ↓ AHR->HIF1a Nrf2 Nrf2 ↑ AHR->Nrf2 YAP YAP ↑ AHR->YAP STAT3 STAT3 Modulation AHR->STAT3 Immune_Modulation Immune Modulation Oxidative_Stress Reduced Oxidative Stress Cell_Regeneration Epithelial Regeneration NFkB->Immune_Modulation HIF1a->Immune_Modulation Nrf2->Oxidative_Stress YAP->Cell_Regeneration STAT3->Immune_Modulation

Crosstalk of AHR with other signaling pathways.

Role in Immune Modulation

ILA plays a significant role in shaping the intestinal immune landscape, primarily by promoting anti-inflammatory responses.

Regulation of Macrophages

ILA has been shown to modulate macrophage activity. By inhibiting the NF-κB and HIF-1α pathways in epithelial cells, ILA reduces the secretion of CCL2 and CCL7, chemokines that attract inflammatory macrophages to the site of inflammation. This leads to a decrease in the accumulation of inflammatory macrophages in the gut mucosa.

Modulation of Innate Lymphoid Cells (ILCs)

ILA influences the function of Group 3 innate lymphoid cells (ILC3s), which are critical for intestinal immunity and barrier defense. Through AHR activation, ILA stimulates ILC3s to produce Interleukin-22 (IL-22). IL-22 is a key cytokine that promotes the production of antimicrobial peptides and enhances epithelial cell proliferation and repair.

Table 1: Quantitative Effects of ILA on Immune Cells

Cell TypeILA ConcentrationEffectReference
Human Intestinal Epithelial Cells (H4)1-20 µMSignificant reduction in IL-1β-induced IL-8 secretion.
Mouse Macrophage Cell Line1-10 mMSignificant attenuation of LPS-induced NF-κB activation.
Mouse Colonic ILC3s200 µMStrongest induction of IL-22 production.

Role in Maintaining Gut Barrier Integrity

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the circulation. ILA contributes to the maintenance and repair of this barrier.

Enhancement of Tight Junctions

ILA has been shown to improve intestinal barrier function by upregulating the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1. This strengthening of the epithelial barrier reduces intestinal permeability.

Promotion of Epithelial Cell Proliferation and Repair

Through the activation of AHR and potentially the YAP pathway, ILA promotes the proliferation of intestinal stem cells and epithelial cells, facilitating the repair of a damaged intestinal barrier.

Table 2: Quantitative Effects of ILA on Gut Barrier Function

Model SystemILA TreatmentEffectReference
HT-29 Cell MonolayerTreatment with L. plantarum metabolites (high in ILA)Alleviated LPS-induced decrease in TEER and increased expression of ZO-1, occludin, and claudin-1.
DSS-induced Colitis in MiceOral administration of ILAIncreased expression of E-cadherin and occludin.
Intestinal Ischemia/Reperfusion in MiceOral administration of ILAPreserved intestinal epithelial and vascular barrier integrity.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of ILA.

Quantification of ILA in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of ILA in complex biological matrices like feces and serum.

Protocol Outline:

  • Sample Preparation (Feces):

    • Homogenize a known weight of lyophilized fecal sample in a suitable solvent (e.g., methanol).

    • Perform bead beating for cell disruption to release intracellular metabolites.

    • Centrifuge to pellet solids and collect the supernatant.

    • Filter the supernatant before analysis.

  • Sample Preparation (Serum):

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the serum sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification of ILA. The specific precursor-to-product ion transition for ILA should be used.

    • Quantification: Use a stable isotope-labeled ILA as an internal standard for accurate quantification.

DSS-Induced Colitis Mouse Model

Objective: To induce colitis in mice to study the therapeutic effects of ILA on intestinal inflammation and barrier dysfunction.

Protocol Outline:

  • Induction of Colitis:

    • Administer Dextran Sulfate Sodium (DSS) (typically 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days).

  • ILA Administration:

    • ILA can be administered to mice via oral gavage at a specific dose (e.g., 20-40 mg/kg) daily during the DSS treatment period.

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, collect colon tissue for histological analysis (H&E staining), measurement of colon length, and analysis of gene and protein expression of inflammatory markers and tight junction proteins.

    • Collect fecal and serum samples for ILA and cytokine measurements.

Intestinal Epithelial Cell and Macrophage Co-culture Model

Objective: To investigate the crosstalk between intestinal epithelial cells and macrophages mediated by ILA.

Protocol Outline:

  • Cell Culture:

    • Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) on the apical side of a Transwell insert until a confluent monolayer is formed.

    • Culture a macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary bone marrow-derived macrophages in the basolateral compartment of the Transwell plate.

  • ILA Treatment and Inflammatory Challenge:

    • Treat the co-culture with ILA at various concentrations.

    • Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS or TNF-α) to the basolateral compartment.

  • Endpoint Analysis:

    • Measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.

    • Analyze the supernatant from both compartments for the secretion of cytokines and chemokines (e.g., IL-8, CCL2, CCL7) using ELISA.

    • Lyse the epithelial cells to analyze the expression of tight junction proteins and signaling molecules (e.g., NF-κB, AHR) by western blotting or qPCR.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods CoCulture Epithelial-Macrophage Co-culture ILA_Treatment_vitro ILA Treatment CoCulture->ILA_Treatment_vitro Sample_Collection Fecal/Serum Sample Collection CoCulture->Sample_Collection TEER TEER Measurement Cytokine_Analysis Cytokine/Chemokine Analysis TJ_Expression Tight Junction Protein Expression (Western/qPCR) ILA_Treatment_vitro->TEER ILA_Treatment_vitro->Cytokine_Analysis ILA_Treatment_vitro->TJ_Expression DSS_Model DSS-induced Colitis Mouse Model ILA_Treatment_vivo ILA Administration DSS_Model->ILA_Treatment_vivo DSS_Model->Sample_Collection DAI Disease Activity Index (DAI) Histology Colon Histology Gene_Expression Gene Expression Analysis (Colon) ILA_Treatment_vivo->DAI ILA_Treatment_vivo->Histology ILA_Treatment_vivo->Gene_Expression LCMS LC-MS/MS Quantification of ILA Sample_Collection->LCMS

General experimental workflow for studying ILA.

Conclusion and Future Directions

This compound is a key microbial metabolite that plays a multifaceted role in maintaining gut microbiome homeostasis. Its ability to modulate immune responses and enhance gut barrier function through the AHR signaling pathway makes it a promising candidate for therapeutic interventions in inflammatory bowel diseases and other conditions characterized by gut dysbiosis and barrier dysfunction.

Future research should focus on:

  • Elucidating the full spectrum of ILA's molecular targets and signaling pathways.

  • Investigating the clinical relevance of fecal and serum ILA levels as biomarkers for gut health.

  • Developing strategies to modulate the gut microbiota to enhance ILA production.

  • Conducting preclinical and clinical studies to evaluate the therapeutic potential of ILA.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of ILA and harness its potential for improving human health.

References

An In-depth Technical Guide on the Biological Functions of Indolelactic Acid in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a metabolite of the essential amino acid tryptophan, primarily produced by the gut microbiota.[1][2][3][4][5][6][7] Emerging research has identified ILA as a key signaling molecule in host-microbe interactions, with a wide range of biological functions that impact human health and disease. This technical guide provides a comprehensive overview of the core biological functions of ILA in humans, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its roles.

Core Biological Functions and Signaling Pathways

ILA exerts its effects through various molecular pathways, with the Aryl Hydrocarbon Receptor (AhR) being a primary mediator.[1][2][5][8][9][10][11][12] It also influences other key signaling cascades, including STAT3, NF-κB, Nrf2, and PI3K/AKT, to regulate a spectrum of physiological and pathological processes.

Anti-inflammatory and Immune Modulatory Effects

ILA demonstrates significant anti-inflammatory properties across various cell types and tissues. In the context of intestinal inflammation, ILA produced by Bifidobacterium longum subspecies infantis can reduce the inflammatory response in immature intestinal enterocytes.[1] It achieves this by interacting with the AhR to prevent the transcription of the inflammatory cytokine IL-8 in response to IL-1β stimulation.[1] Furthermore, ILA has been shown to attenuate lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages.[2]

In skin, ILA is being investigated for its therapeutic potential in atopic dermatitis by modulating immune responses via AhR.[13][14] It can inhibit the expression of IL-6 mRNA, a cytokine involved in allergic reactions.[13]

The anti-inflammatory actions of ILA are often mediated through the AhR/Nrf2 signaling pathway. ILA, acting as an AhR ligand, can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn increases the expression of antioxidant genes like glutathione (B108866) peroxidase 2 (GPX2), superoxide (B77818) dismutase 2 (SOD2), and NAD(P)H dehydrogenase (NQO1).[2]

Signaling Pathway: ILA-Mediated Anti-inflammatory Response via AhR and NF-κB

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indolelactic Acid AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT dimerizes with NFkB NF-κB AhR->NFkB inhibits translocation of XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to Nucleus Nucleus Anti_Inflammatory_Genes Anti-inflammatory Gene Expression XRE->Anti_Inflammatory_Genes activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8, IL-6) Anti_Inflammatory_Genes->Inflammatory_Cytokines suppresses IKB IκB NFkB->IKB releases from NFkB->Inflammatory_Cytokines promotes transcription of Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Inflammatory_Stimuli->NFkB

Caption: ILA activates the AhR pathway to suppress NF-κB-mediated inflammation.

Anti-cancer Activity

ILA has emerged as a promising agent in cancer therapy, particularly in colorectal cancer (CRC).[15][16] Studies have shown that CRC patients have altered levels of ILA, which are correlated with tumor malignancy.[15][16] Exogenous administration of ILA has been found to suppress CRC development in animal models.[15][16]

Mechanistically, ILA can directly inhibit tumor cell proliferation, migration, and apoptosis.[15][16] It has been shown to occupy the phosphorylation sites of STAT3, leading to a reduction in phosphorylated STAT3 (p-STAT3) levels.[15][16] This, in turn, inhibits the Hexokinase 2 (HK2) pathway, thereby downregulating glucose metabolism in cancer cells.[15][16] Notably, this anti-cancer effect appears to be independent of the Aryl Hydrocarbon Receptor (AHR).[15][16]

Furthermore, ILA can enhance anti-tumor immunity by augmenting the function of CD8+ T cells through epigenetic mechanisms.[15][17] Lactobacillus plantarum-derived ILA accelerates IL-12a production in dendritic cells, which helps in priming CD8+ T cells against tumor growth.[17]

Signaling Pathway: ILA-Mediated Inhibition of Colorectal Cancer Cell Glycolysis

cluster_cell Cancer Cell cluster_nucleus Nucleus ILA This compound STAT3 STAT3 ILA->STAT3 directly binds to phosphorylation site pSTAT3 p-STAT3 (phosphorylated) ILA->pSTAT3 inhibits STAT3->pSTAT3 phosphorylation HK2_promoter HK2 Promoter pSTAT3->HK2_promoter binds to HK2_gene HK2 Gene HK2_promoter->HK2_gene activates transcription of HK2_protein Hexokinase 2 (HK2) HK2_gene->HK2_protein translation Glycolysis Glycolysis HK2_protein->Glycolysis catalyzes Tumor_Growth Tumor Cell Proliferation & Migration Glycolysis->Tumor_Growth promotes

Caption: ILA inhibits STAT3 phosphorylation, leading to reduced HK2 expression and glycolysis in cancer cells.

Neuroprotective and Neuro-regenerative Effects

ILA exhibits neuroprotective properties and can influence neuronal differentiation.[5][18] It has been identified as an antioxidant and free-radical scavenger.[5] Studies using PC12 cells, a model for neuronal differentiation, have shown that ILA can enhance nerve growth factor (NGF)-induced neurite outgrowth.[5][19][20] This effect is mediated through the Ras/ERK signaling pathway, with ILA increasing the phosphorylation of TrkA receptor, ERK1/2, and CREB.[19][20] ILA also acts as an AhR agonist in these cells to promote neurite outgrowth.[5][19][20]

Recent research suggests a role for ILA in mitigating the pathology of Alzheimer's disease. Microbiome-derived ILA was found to reduce amyloidopathy through the activation of microglia and astrocytes, facilitated by the AhR signaling pathway.[10] In the context of ischemic stroke, ILA derived from Akkermansia muciniphila can inhibit ferroptosis by activating the AhR/Nrf2 pathway.[11]

Experimental Workflow: Investigating ILA's Effect on Neurite Outgrowth

start PC12 Cell Culture treatment Treatment with NGF and varying concentrations of ILA start->treatment incubation Incubation for a defined period (e.g., 5 days) treatment->incubation imaging Microscopy Imaging of Neurites incubation->imaging western_blot Western Blot Analysis for p-TrkA, p-ERK, p-CREB, AhR incubation->western_blot quantification Quantification of Neurite Length and Branching imaging->quantification conclusion Conclusion on ILA's role in neuronal differentiation quantification->conclusion western_blot->conclusion

Caption: A typical workflow for studying the neuro-regenerative effects of ILA.

Role in Metabolic and Cardiovascular Health

ILA is implicated in the regulation of metabolic and cardiovascular homeostasis. In preeclampsia, a pregnancy-related disorder characterized by endothelial dysfunction, elevated levels of ILA in the third trimester are suggested to be a protective mechanism.[9] As an AhR ligand, ILA promotes the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) through the PI3K/AKT signaling pathway.[9]

ILA has also been shown to protect against doxorubicin-induced cardiotoxicity by inhibiting ferroptosis through the activation of the AhR/Nrf2 signaling pathway.[8][21]

Modulation of the Gut Microbiome

ILA, being a product of gut microbial metabolism of tryptophan, also influences the composition and function of the gut microbiota.[7] It can stimulate the growth of beneficial bacteria such as Bifidobacterium and Faecalibacterium.[7][22] Additionally, ILA can affect the production of other microbial metabolites, such as short-chain fatty acids (SCFAs), by significantly increasing butyric acid production.[7]

Quantitative Data Summary

Biological ProcessModel SystemILA ConcentrationObserved EffectReference
Anti-inflammation Human immature small intestinal cell line (H4)1µM, 5µM, 20µMSignificant reduction of IL-1β-induced IL-8 production[1]
Macrophage and intestinal epithelial cell lines1-10 mMAttenuation of LPS-induced NF-κB activation and TNF-α/LPS-induced IL-8 increase[2]
Neuro-regeneration PC12 cells100 nMMost prominent enhancement of NGF-induced neurite outgrowth[5][19][20]
Gut Microbiota Modulation In vitro human intestinal microbiota modelNot specifiedIncreased butyric acid production (2.98 ± 0.72 µmol/mL)[7]
Anti-cancer Colorectal cancer cellsNot specifiedInhibition of proliferation, migration, and apoptosis[15][16]
Cardioprotection H9C2 cellsNot specifiedIncreased expression of GPX4 and SLC7A11[21]

Key Experimental Protocols

Determination of ILA Concentration in Biological Samples

A common method for the quantification of ILA and other indole (B1671886) derivatives is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with fluorimetric or mass spectrometry detection.[22][23][24][25]

Sample Preparation:

  • Bacterial culture supernatants or biological fluids (e.g., plasma, fecal extracts) are collected.

  • Samples are centrifuged to remove cells and debris.

  • The supernatant is filtered through a centrifugal filter (e.g., 0.22 µm) to remove remaining particulates.[23][24]

RP-HPLC Conditions:

  • Column: A C8 or C18 column is typically used (e.g., Waters SunFire C18, 5 µm, 4.6 × 250 mm).[22][23][24]

  • Mobile Phase: A gradient elution is commonly employed, for instance, a linear gradient of aqueous acetonitrile (B52724) with 0.05% trifluoroacetic acid or 0.1% formic acid.[22][23][24]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[22]

  • Detection:

    • Fluorimetric Detection: Excitation at 280 nm and emission at 350 nm.[23][24]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is often used for quantification.[22]

Quantification: Calibration curves are generated using a series of ILA standards of known concentrations. The peak areas of ILA in the samples are then compared to the standard curve to determine its concentration.[22][23][24]

In Vitro Anti-inflammatory Assay

Cell Culture:

  • Human intestinal epithelial cells (e.g., H4 cells) or macrophage cell lines (e.g., THP-1 derived macrophages) are cultured in appropriate media and conditions.[1][2]

Treatment:

  • Cells are pre-incubated with varying concentrations of ILA (e.g., 1-20 µM) for a specified period.[1]

  • An inflammatory stimulus, such as Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS), is then added to the culture medium.[1][2]

  • Control groups include cells treated with the vehicle, ILA alone, and the inflammatory stimulus alone.

Endpoint Measurement:

  • After a defined incubation period, the cell culture supernatant is collected.

  • The concentration of a representative inflammatory cytokine, such as IL-8 or IL-6, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

  • Cell lysates can be collected for Western blot analysis to assess the activation of signaling pathways like NF-κB.[2]

Conclusion

This compound, a key metabolite derived from the interplay between dietary tryptophan and the gut microbiota, is a pleiotropic signaling molecule with profound implications for human health. Its ability to modulate fundamental biological processes, including inflammation, cancer progression, neuronal function, and gut homeostasis, underscores its potential as a therapeutic target and a biomarker of health. The ongoing research into the intricate mechanisms of ILA action, particularly its interaction with the Aryl Hydrocarbon Receptor and other signaling pathways, is paving the way for novel therapeutic strategies for a range of diseases, from inflammatory bowel disease and colorectal cancer to neurodegenerative disorders and preeclampsia. Further investigation into the factors that govern ILA production by the gut microbiota and its bioavailability in humans will be crucial for translating these promising findings into clinical applications.

References

A Technical Guide to the Anti-inflammatory Properties of Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a metabolite of tryptophan produced by commensal gut bacteria such as Bifidobacterium and Lactiplantibacillus, has emerged as a significant modulator of host inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of ILA, focusing on its core mechanisms of action, quantitative experimental data, and detailed experimental protocols. ILA exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), leading to the induction of the antioxidant Nrf2 signaling pathway and the inhibition of the pro-inflammatory NF-κB pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of ILA for inflammatory conditions.

Core Mechanisms of Action

Indolelactic acid's anti-inflammatory effects are predominantly mediated through two key signaling pathways: the Aryl Hydrocarbon Receptor (AhR) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA, a known ligand for AhR, initiates a signaling cascade that culminates in the reduction of inflammation.[1] Upon binding to ILA, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those involved in antioxidant responses.[2]

A critical downstream effector of AhR activation by ILA is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] The AhR/ARNT complex can induce the expression of Nrf2, which in turn activates the transcription of a battery of antioxidant and cytoprotective genes. These genes contain Antioxidant Response Elements (AREs) in their promoters. The products of these genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), help to mitigate oxidative stress, a key driver of inflammation.[2]

AhR_Nrf2_Pathway ILA This compound AhR_complex AhR-ARNT Complex ILA->AhR_complex Activates Nrf2 Nrf2 AhR_complex->Nrf2 Induces ARE Antioxidant Response Element Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Anti_inflammatory Anti-inflammatory Effects Antioxidant_Genes->Anti_inflammatory

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2]

This compound has been shown to inhibit the activation of the NF-κB pathway. The precise mechanism of inhibition is multifaceted but is linked to the activation of the AhR/Nrf2 axis. The antioxidant response initiated by Nrf2 can quell the reactive oxygen species (ROS) that often act as secondary messengers in NF-κB activation. Furthermore, there is evidence of crosstalk between the AhR and NF-κB pathways, where AhR activation can directly or indirectly suppress NF-κB signaling.

NFkB_Inhibition_Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Pro_inflammatory_stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) Nucleus->Pro_inflammatory_genes Induces Transcription ILA This compound ILA->IKK Inhibits ILA->NFkB Inhibits Translocation

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusILA ConcentrationMeasured EffectQuantitative ResultReference
H4 (immature intestinal epithelial cells)IL-1β (1 ng/mL)1 µM, 5 µM, 20 µMReduction of IL-8 secretionSignificant reduction at all concentrations
Macrophage cell lineLPS1-10 mMInhibition of NF-κB activationSignificant attenuation
Caco-2 (intestinal epithelial cells)LPS1-10 mMReduction of IL-8 productionSignificant decrease
HT-29 (intestinal epithelial cells)TNF-α1-10 mMReduction of IL-8 productionSignificant decrease
Human Skin EquivalentsIL-4 and IL-131.25 mMInhibition of AD-associated genetic biomarkersEffective in suppressing atopic dermatitis progression
Table 2: In Vivo Anti-inflammatory Effects of Indole-3-Propionic Acid (IPA) - A Structurally Similar Compound
Animal ModelDisease InductionIPA AdministrationMeasured ParametersQuantitative ResultReference
C57BL/6 Mice2.5% DSS in drinking water50 mg/kg daily by oral gavageBody weight, Disease Activity Index (DAI), colon lengthImproved body weight, reduced DAI, and increased colon length compared to DSS group

Note: Data for in vivo studies specifically using ILA is still emerging. The data for IPA is provided as a relevant reference due to its structural and functional similarity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of this compound.

In Vitro Inflammation Model in Intestinal Epithelial Cells (Caco-2)

Caco2_Workflow cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Analysis A1 Culture Caco-2 cells in DMEM (10% FBS, 1% Pen-Strep) A2 Seed cells in 24-well plates (5 x 10^4 cells/well) A1->A2 B1 Pre-treat with ILA (e.g., 1-10 mM) for 24h A2->B1 B2 Induce inflammation with LPS (e.g., 1 µg/mL) for 24h B1->B2 C1 Collect supernatant for ELISA (IL-8) B2->C1 C2 Lyse cells for Western Blot (NF-κB p65, IκBα, Nrf2) C3 Extract RNA for qRT-PCR (IL-8, TNF-α, IL-6)

3.1.1. Cell Culture and Seeding:

  • Cell Line: Caco-2 human colorectal adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.

3.1.2. Treatment:

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 mM) and incubate for 24 hours.

  • Inflammation Induction: After pre-treatment, add lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for another 24 hours.

3.1.3. Analysis:

  • ELISA for IL-8: Collect the cell culture supernatant and measure the concentration of IL-8 using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Western Blot for NF-κB and Nrf2:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NF-κB p65 (1:1000), phospho-IκBα (1:1000), IκBα (1:1000), Nrf2 (1:1000), and β-actin (1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • qRT-PCR for Inflammatory Genes:

    • Extract total RNA from the cells using TRIzol reagent.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using SYBR Green master mix and primers for IL-8, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

    • Primer Sequences:

      • Human IL-8 Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'

      • Human IL-8 Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

      • Human TNF-α Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

      • Human TNF-α Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

      • Human IL-6 Forward: 5'-AGACAGCCACTCACCTCTTCAG-3'

      • Human IL-6 Reverse: 5'-TTCTGCCAGTGCCTCTTTGCTG-3'

      • Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

3.2.1. Animals:

  • Species/Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

3.2.2. Colitis Induction and ILA Treatment:

  • Acclimatization: Acclimatize mice for one week before the experiment.

  • Treatment Groups:

    • Control group: Normal drinking water and vehicle (e.g., PBS) by oral gavage.

    • DSS group: 2.5% (w/v) DSS in drinking water and vehicle by oral gavage.

    • DSS + ILA group: 2.5% DSS in drinking water and ILA (e.g., 50 mg/kg) by oral gavage daily.

  • Procedure:

    • Provide DSS in the drinking water for 7 consecutive days.

    • Administer ILA or vehicle by oral gavage daily from day 0 to day 7.

    • Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

3.2.3. Assessment of Colitis:

  • Disease Activity Index (DAI): Score on a scale of 0-4 for weight loss, stool consistency, and rectal bleeding.

  • Colon Length: At the end of the experiment (day 8), euthanize the mice and measure the length of the colon from the cecum to the anus.

  • Histological Analysis: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score for inflammation severity, crypt damage, and infiltration of inflammatory cells.

  • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity as an indicator of neutrophil infiltration.

Conclusion

This compound, a metabolite derived from the gut microbiota, demonstrates significant anti-inflammatory properties through the activation of the AhR/Nrf2 pathway and inhibition of the NF-κB signaling cascade. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into the therapeutic potential of ILA for a range of inflammatory diseases. Future studies should focus on elucidating the precise molecular interactions of ILA with its target pathways, optimizing in vivo delivery and efficacy, and exploring its potential in human clinical trials.

References

The Immunomodulatory Role of Indolelactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a key regulator of immune homeostasis. This technical guide provides a comprehensive overview of the mechanisms through which ILA modulates the immune system, with a focus on its interaction with the Aryl Hydrocarbon Receptor (AHR). We present a synthesis of current research, including quantitative data on its anti-inflammatory effects, detailed experimental protocols for studying its activity, and diagrams of the core signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in immunology and drug development who are interested in the therapeutic potential of microbial metabolites.

Introduction

The interplay between the gut microbiota and the host immune system is a critical determinant of health and disease. Microbial metabolites, in particular, have been identified as crucial signaling molecules that mediate this communication. This compound (ILA), derived from the bacterial metabolism of dietary tryptophan, has garnered significant attention for its potent immunomodulatory properties. Produced by various commensal bacteria, including species of Bifidobacterium and Lactobacillus, ILA exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2][3][4][5] This guide will delve into the molecular mechanisms of ILA's action, its impact on various immune cells and inflammatory pathways, and the experimental approaches used to elucidate its function.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The primary mechanism by which ILA regulates the immune system is through its function as a ligand for the Aryl Hydrocarbon Receptor (AHR). The AHR is a transcription factor that, upon activation, translocates to the nucleus and modulates the expression of a wide array of genes involved in immune responses.

Signaling Pathway Overview:

  • Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. ILA, upon entering the cell, binds to the AHR.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to its dissociation from the chaperone complex and translocation into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the activated AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the AHR/ARNT complex to XREs initiates the transcription of target genes, which can have both pro-inflammatory and anti-inflammatory effects depending on the cellular context and the specific ligand. In the case of ILA, the downstream effects are predominantly anti-inflammatory.

ILA_AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR-Chaperone Complex ILA->AHR_complex Binds AHR AHR AHR_complex->AHR Dissociates Chaperone Chaperone AHR_n AHR AHR->AHR_n Translocates AHR_ARNT AHR-ARNT Complex AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Anti-inflammatory genes) XRE->Target_Genes Regulates Experimental_Workflow_In_Vitro start Start: Culture Intestinal Epithelial Cells pretreat Pre-treat with ILA (and/or AHR inhibitor) start->pretreat stimulate Stimulate with IL-1β or TNF-α/LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant and Lyse Cells incubate->collect elisa Measure IL-8 (ELISA) collect->elisa qpcr Measure Gene Expression (qRT-PCR) collect->qpcr end End: Analyze Data elisa->end qpcr->end

References

An In-depth Technical Guide to the Natural Sources and Dietary Precursors of Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, immunomodulatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources and dietary precursors of ILA, with a focus on microbial metabolism. It details the key bacterial species involved in its synthesis, presents available quantitative data on its presence in fermented foods and in vitro production, and outlines experimental methodologies for its quantification and study. Furthermore, this guide visualizes the core metabolic and signaling pathways of ILA to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced predominantly by the gut microbiota. Its biological activities are of increasing interest, particularly its role as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. Understanding the dietary and microbial factors that influence the production of ILA is crucial for developing novel therapeutic strategies targeting the gut-brain axis and immune homeostasis.

Dietary Precursors of this compound

The primary and essential dietary precursor for the synthesis of this compound is the amino acid tryptophan .[1][2][3][4] Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.

Table 1: Dietary Sources of Tryptophan

Food CategoryExamples
Poultry Turkey, Chicken
Meat Red meat, Pork
Fish Tuna, Salmon, Cod
Dairy Milk, Cheese, Yogurt
Eggs
Nuts and Seeds Pumpkin seeds, Sunflower seeds, Almonds, Peanuts
Legumes Soybeans (Tofu, Tempeh), Lentils, Beans
Grains Oats, Brown rice, Quinoa
Fruits Bananas, Apples

Natural Sources of this compound: The Role of Gut Microbiota and Fermented Foods

While tryptophan is the precursor, the direct synthesis of ILA in significant amounts occurs through the metabolic activity of specific gut bacteria. These bacteria convert dietary tryptophan into ILA. Consequently, foods that are rich in these specific microorganisms, namely fermented foods, are considered direct dietary sources of ILA.[5]

Microbial Production of this compound

Several species of gut bacteria are known to produce ILA from tryptophan. The most prominent among these belong to the genera Lactobacillus and Bifidobacterium.

  • Bifidobacterium species: Strains of Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum have been shown to be potent producers of ILA.

  • Lactobacillus species: Various strains of Lactobacillus, including Lactiplantibacillus plantarum, are capable of producing ILA.

  • Clostridium species: Certain species within the Clostridium genus can also contribute to ILA production in the gut.

Table 2: In Vitro Production of this compound by Bacterial Strains

Bacterial StrainSource/TypeILA ConcentrationReference
Companilactobacillus allii WiKim39Kimchi7.48 ng/mL
Lactococcus lactis WiKim0124Kimchi0.08 ng/mL
Lactiplantibacillus plantarum ZJ316Newborn feces43.14 µg/mL
Bifidobacterium longum subsp. infantis ATCC 15697Infant gut22.17–33.12 mg/L
Various Lactiplantibacillus strainsFermented foods, feces5.75 - 101.86 ng/mL
Various Bifidobacterium strains (infant-type)Infant gutMean: 1.84 ± 1.07 µg/mL
Various Bifidobacterium strains (adult-type)Adult gutMean: 0.4 ± 0.1 µg/mL
This compound in Fermented Foods

Given that ILA is a metabolic byproduct of lactic acid bacteria, fermented foods are a natural source of this compound. However, quantitative data on ILA concentrations in many common fermented foods is still limited in the scientific literature.

Table 3: Reported Concentrations of this compound in Fermented Foods

Fermented FoodILA ConcentrationReference
KimchiDetected, produced by resident LAB

Note: While many fermented foods such as yogurt, kefir, sauerkraut, and miso are known to contain ILA-producing bacteria, specific quantitative data for ILA in these products is not widely available in the reviewed literature.

Metabolic and Signaling Pathways

Tryptophan to this compound Metabolic Pathway

The conversion of tryptophan to ILA by gut microbiota is a multi-step enzymatic process. The primary pathway involves the transamination of tryptophan to indole-3-pyruvic acid, which is then reduced to ILA.

Tryptophan_to_ILA_Pathway Tryptophan Tryptophan Indole_Pyruvic_Acid Indole-3-Pyruvic Acid Tryptophan->Indole_Pyruvic_Acid Aromatic Amino Acid Aminotransferase ILA This compound (ILA) Indole_Pyruvic_Acid->ILA Indolelactate Dehydrogenase

Tryptophan to this compound Metabolic Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.

ILA_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (AhR, HSP90, AIP, p23) ILA->AhR_complex Binds to AhR AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change & Release of Chaperones ARNT ARNT AhR_activated->ARNT Translocates to Nucleus and Dimerizes with AhR_ARNT_complex AhR-ARNT Complex ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Expression (e.g., IL-22, IL-10, CYP1A1) XRE->Target_Genes Regulates Transcription

ILA-Mediated Aryl Hydrocarbon Receptor Signaling Pathway

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the quantification of ILA in biological matrices such as bacterial culture supernatants or food extracts.

ILA_Quantification_Workflow start Sample Collection (e.g., Bacterial Culture, Food Homogenate) extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) or methanol) start->extraction centrifugation1 Centrifugation to pellet solids extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection evaporation Evaporation to Dryness (e.g., under nitrogen stream) supernatant_collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 lcms_analysis LC-MS/MS Analysis centrifugation2->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Experimental Workflow for ILA Quantification

Methodology Details:

  • Sample Preparation:

    • For bacterial cultures, centrifuge to pellet the cells and collect the supernatant.

    • For food samples, homogenize the sample and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or a solid-phase extraction.

  • Extraction and Purification:

    • The collected supernatant or extract is often acidified to protonate the acidic ILA, facilitating its extraction into an organic solvent.

    • The organic phase is collected and evaporated to dryness.

  • LC-MS/MS Analysis:

    • The dried extract is reconstituted in a mobile phase compatible with the liquid chromatography system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for ILA are monitored.

In Vitro Production of this compound by Lactic Acid Bacteria

This protocol outlines a method to assess the ILA-producing capability of a bacterial strain.

Methodology Details:

  • Bacterial Culture:

    • Inoculate the bacterial strain of interest into a suitable growth medium (e.g., MRS broth for lactobacilli) supplemented with a known concentration of tryptophan (e.g., 200 µg/mL).

    • Incubate under appropriate conditions (e.g., anaerobically at 37°C) for a defined period (e.g., 24-48 hours).

  • Sample Collection:

    • At specified time points, collect aliquots of the culture.

  • ILA Quantification:

    • Process the collected culture supernatant as described in the LC-MS/MS protocol (5.1) to quantify the concentration of ILA produced.

Conclusion and Future Directions

This compound, a microbial metabolite of dietary tryptophan, holds considerable promise as a bioactive compound with therapeutic potential. This guide has summarized the current understanding of its natural sources, dietary precursors, and the key microbial players in its synthesis. While in vitro production of ILA by various probiotic strains is well-documented, a significant gap exists in the quantitative data for ILA concentrations in a wide array of fermented and non-fermented foods. Future research should focus on building a comprehensive database of ILA content in common dietary items. Furthermore, elucidating the specific factors (e.g., starter cultures, fermentation conditions) that enhance ILA production in fermented foods could pave the way for the development of functional foods designed to boost the in situ production of this beneficial metabolite. For drug development professionals, a deeper understanding of the regulation of microbial tryptophan metabolism offers novel avenues for therapeutic interventions targeting the gut microbiome to enhance host health.

References

Methodological & Application

Quantification of Indolelactic Acid in Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Indolelactic acid (ILA), a key metabolite of tryptophan produced by the gut microbiota, is gaining significant attention for its role in host-microbe interactions and its immunomodulatory properties. Accurate and robust quantification of ILA in plasma is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol covers plasma sample preparation, instrumental analysis, and data processing. Additionally, this note includes a summary of quantitative data from existing literature and visual representations of the relevant metabolic pathway and experimental workflow.

Introduction

This compound is a tryptophan metabolite produced by various bacterial species, particularly within the gut microbiome, including those from the Bifidobacterium and Lactobacillus genera.[1] It is recognized as a significant signaling molecule in the host, acting as a ligand for the aryl hydrocarbon receptor (AHR), which is involved in regulating immune responses.[2] Research has highlighted the anti-inflammatory effects of ILA, suggesting its potential therapeutic role in inflammatory conditions.[2][3] Given its biological importance, the ability to accurately measure ILA concentrations in plasma is essential for clinical and pharmaceutical research. LC-MS/MS offers the necessary sensitivity and specificity for reliable quantification of ILA in complex biological matrices like plasma.

Metabolic Pathway of this compound

This compound is a product of the indole (B1671886) pathway of tryptophan metabolism, which is primarily carried out by the gut microbiota.[4] Tryptophan is first converted to indole-3-pyruvic acid through transamination.[5][6] Subsequently, indole-3-pyruvic acid is reduced to this compound.[6] This pathway is a crucial part of the broader tryptophan metabolism, which also includes the kynurenine (B1673888) and serotonin (B10506) pathways.[5][7]

Trp Tryptophan IPyA Indole-3-pyruvic Acid Trp->IPyA Transamination (Microbiota) ILA This compound IPyA->ILA Reduction (Microbiota) AHR Aryl Hydrocarbon Receptor (AHR) Activation ILA->AHR Immune Immune Modulation (e.g., Anti-inflammatory effects) AHR->Immune Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Supernatant Evaporation Centrifuge->Supernatant Reconstitute Reconstitution Supernatant->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Indole-3-Lactic Acid in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by gut microbiota, including various species of Lactobacillus and Bifidobacterium.[1][2][3] Emerging research has highlighted its significant role in host physiology, demonstrating anti-inflammatory, antioxidant, and immune-modulatory properties.[1][2] ILA is a ligand for the aryl hydrocarbon receptor (AhR), and its biological effects are often mediated through the AhR signaling pathway, which can lead to the activation of Nrf2 and modulation of NF-κB signaling. Given its potential as a biomarker and therapeutic agent, robust analytical methods for the accurate quantification of ILA in complex biological matrices like fecal samples are crucial for advancing research in gut health, immunology, and drug development.

This application note provides a detailed protocol for the detection and quantification of ILA in human fecal samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Signaling Pathway of Indole-3-Lactic Acid

Indole-3-lactic acid primarily exerts its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to ILA, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. Additionally, the activation of AhR by ILA can lead to the activation of the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response. In some contexts, ILA has been shown to suppress colorectal cancer through metabolic reprogramming, a mechanism that can be independent of AhR signaling.

ILA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-Lactic Acid (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Binds Nrf2 Nrf2 Activation AhR->Nrf2 Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT Nucleus Nucleus XRE Xenobiotic Responsive Element (XRE) Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Leads to AhR_ARNT->XRE Binds

Caption: Signaling pathway of Indole-3-lactic acid (ILA).

Experimental Protocol: HPLC-FLD Analysis of ILA in Fecal Samples

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection of ILA from fecal samples.

Materials and Reagents
  • Indole-3-lactic acid (ILA) standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (Glacial, analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid Phase Extraction (SPE) C18 cartridges

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector (FLD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Sample Preparation Workflow

HPLC_Workflow Start Fecal Sample Collection Homogenization Homogenization in PBS Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid Phase Extraction (SPE) C18 Cartridge Supernatant_Collection->SPE Elution Elution with Methanol SPE->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration HPLC_Injection HPLC-FLD Analysis Filtration->HPLC_Injection

References

Application Notes and Protocols for Indolelactic Acid Extraction from Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by various microorganisms, including commensal gut bacteria such as Bifidobacterium and Lactiplantibacillus species.[1][2] It is recognized as a key signaling molecule in host-microbiota interactions, playing a role in immune modulation and gut homeostasis.[1] ILA has been shown to exert anti-inflammatory effects and can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses.[3] The accurate quantification of ILA in cell culture media is crucial for researchers in microbiology, immunology, and drug development to understand its biological functions and therapeutic potential.

This document provides detailed protocols for the extraction of indolelactic acid from cell culture media using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It also includes a comparison of expected recovery rates and a diagram of the ILA-mediated Aryl Hydrocarbon Receptor signaling pathway.

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and purity of this compound. The following table summarizes the expected recovery rates for indole-3-acetic acid (IAA), a structurally similar compound, using different extraction techniques. This data can serve as a guideline for optimizing the extraction of ILA.

ParameterConditionExpected Recovery of IAA/Conjugates (%)Potential Issues with ILA Extraction
Extraction Solvent 80% Acetone~90%Incomplete extraction of more polar conjugates.
80% Methanol (B129727)85-95%Co-extraction of interfering compounds.
Ethyl Acetate (B1210297) (after acidification)80-90%Requires strict pH control for efficiency.
Extraction pH pH 2.5 - 3.0>90% (with appropriate solvent)Potential for degradation of acid-labile conjugates.
pH 7.0 (Neutral)<50% (with non-polar solvents)Poor partitioning into organic solvents.
Purification C18 SPE89-94%Co-elution of similar compounds.[4]

Note: This data is for Indole-3-acetic acid (IAA) and its conjugates; optimal conditions for ILA may vary and should be determined empirically.

Experimental Protocols

Sample Preparation from Cell Culture Media
  • Cell Culture Supernatant Collection:

    • Culture cells (e.g., bacterial or mammalian) under desired conditions.

    • To collect the supernatant, centrifuge the cell culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant and transfer it to a new sterile tube.

  • Filtration:

    • For cleaner samples, especially prior to HPLC or LC-MS analysis, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cellular debris.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 SPE cartridge, which is effective for the retention of non-polar to moderately polar compounds from aqueous matrices.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Formic acid

  • Nitrogen gas evaporator

  • Vacuum manifold

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Acidify the cell culture supernatant to a pH of approximately 3.0 with formic acid. This protonates the carboxylic acid group of ILA, increasing its retention on the C18 sorbent.

    • Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained ILA from the cartridge with 3-5 mL of methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 50% methanol in water) for subsequent analysis by HPLC or LC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

Materials:

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl) or Formic acid

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge

  • Rotary evaporator or nitrogen gas evaporator

Methodology:

  • Sample Acidification:

    • Transfer a known volume of the cell culture supernatant to a separatory funnel or a centrifuge tube.

    • Acidify the supernatant to a pH of approximately 2.5-3.0 with HCl or formic acid.

  • Extraction:

    • Add an equal volume of ethyl acetate to the acidified supernatant.

    • Shake the mixture vigorously for 1-2 minutes. If using a centrifuge tube, vortex thoroughly.

    • Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully collect the upper organic phase (ethyl acetate) containing the ILA.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize recovery. Pool all the organic extracts.

  • Drying and Evaporation:

    • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of mobile phase for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis start Cell Culture centrifuge Centrifugation (8,000 x g, 20 min, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm filter) supernatant->filter acidify Acidify Sample (pH ~3.0) filter->acidify spe Solid-Phase Extraction (C18) acidify->spe Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle Method 2 evaporate Evaporate to Dryness spe->evaporate lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/HPLC Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction.

ahr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-HSP90-XAP2 Complex ILA->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Genes Initiates

Caption: ILA-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study Indolelactic Acid (ILA) using Caco-2 and HT-29 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indolelactic acid (ILA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant interest for its potential roles in intestinal health and disease. In vitro cell culture models utilizing human colorectal adenocarcinoma cell lines, such as Caco-2 and HT-29, are invaluable tools for elucidating the mechanisms of action of ILA. Caco-2 cells, upon differentiation, form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. This makes them an ideal model for studying intestinal permeability and barrier function. HT-29 cells are known for their ability to differentiate into mucus-producing goblet cells, providing a model to study the effects of compounds on the mucus layer and inflammatory responses in the gut.

These application notes provide detailed protocols for utilizing Caco-2 and HT-29 cells to investigate the effects of ILA on intestinal barrier integrity and inflammation.

I. Caco-2 Cells as a Model for Intestinal Barrier Function

Caco-2 cells are widely used to assess the effects of compounds on intestinal permeability. This is typically evaluated by measuring the Transepithelial Electrical Resistance (TEER), an indicator of tight junction integrity, and the apparent permeability coefficient (Papp) of a marker molecule across the cell monolayer.

While direct quantitative data for the effect of pure this compound on Caco-2 TEER and Papp values is emerging, studies on ILA-containing bacterial metabolites suggest a significant role in enhancing intestinal barrier function. For instance, metabolites from Latilactobacillus curvatus BYB3, which include indole-3-lactic acid, have been shown to increase TEER in Caco-2 cell monolayers under inflammatory conditions[1].

Quantitative Data Summary: Effect of ILA-Containing Metabolites on Caco-2 TEER
Treatment ConditionCell LineParameter MeasuredOutcomeReference
LPS (10 ng/mL) + L. curvatus BYB3 + Indole MetabolitesCaco-2TEER (% of control)Significant increase compared to LPS alone at 24h[1]

Note: This data suggests that ILA, as a component of these bacterial metabolites, likely contributes to the observed enhancement of barrier function. Further studies with pure ILA are warranted to quantify its direct effect.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to assess the effect of ILA on the integrity of Caco-2 cell monolayers.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • For permeability assays, seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto Transwell® polycarbonate membrane inserts (e.g., 0.4 µm pore size, 12 mm diameter).

  • Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

2. Monitoring Monolayer Integrity (TEER Measurement):

  • Before and during the experiment, measure the TEER of the Caco-2 monolayers using a voltohmmeter.

  • Equilibrate the cells to room temperature for 20-30 minutes before measurement.

  • Monolayers are considered ready for permeability experiments when TEER values are stable and typically above 300 Ω·cm².

3. ILA Treatment and Permeability Assessment:

  • Prepare stock solutions of ILA in a suitable solvent (e.g., sterile PBS or DMSO) and dilute to final concentrations in cell culture medium.

  • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed sterile PBS.

  • Add fresh culture medium containing the desired concentrations of ILA to the apical (upper) and/or basolateral (lower) compartments of the Transwell® inserts. Include a vehicle control.

  • To induce an inflammatory challenge (optional), a pro-inflammatory agent like Lipopolysaccharide (LPS) can be added to the basolateral medium.

  • Incubate for the desired period (e.g., 24 hours).

  • Measure TEER at specified time points to assess changes in monolayer integrity.

  • To determine the apparent permeability coefficient (Papp), add a fluorescent marker (e.g., 4 kDa FITC-dextran) to the apical chamber.

  • At various time points, collect samples from the basolateral chamber and measure the fluorescence intensity.

  • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of transport of the marker across the monolayer.

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the marker in the apical chamber.

Visualization of Experimental Workflow

Caco2_Permeability_Workflow cluster_setup Cell Culture and Differentiation cluster_treatment ILA Treatment and Measurement cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to differentiate seed->differentiate teer_initial Measure initial TEER differentiate->teer_initial treat Treat with ILA +/- LPS teer_initial->treat teer_final Measure final TEER treat->teer_final papp_assay Perform FITC-dextran permeability assay treat->papp_assay analyze_teer Analyze TEER changes teer_final->analyze_teer calculate_papp Calculate Papp values papp_assay->calculate_papp

Caption: Workflow for Caco-2 permeability assay with ILA.

II. Caco-2 and HT-29 Cells as Models for Intestinal Inflammation

Both Caco-2 and HT-29 cells are valuable models for studying the anti-inflammatory effects of ILA. Inflammation can be induced using agents like LPS or pro-inflammatory cytokines such as TNF-α or IL-1β. The anti-inflammatory potential of ILA can then be assessed by measuring the secretion of pro-inflammatory markers like Interleukin-8 (IL-8).

Studies have shown that ILA significantly attenuates the LPS-induced increase in the pro-inflammatory cytokine IL-8 in intestinal epithelial cells[2][3][4]. This effect is often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR)[2][3][4].

Quantitative Data Summary: Anti-inflammatory Effects of ILA
Cell LineInflammatory StimulusILA ConcentrationMeasured ParameterOutcomeReference
Caco-2LPS0.1 mM - 10 mMIL-8 ProductionDose-dependent inhibition of LPS-induced IL-8 production.[2][4][2][4]
HT-29TNF-α (20 ng/ml)0.1 mM - 10 mMIL-8 ExpressionDose-dependent decrease in TNF-α-induced IL-8 expression.[2][2]
Experimental Protocol: Anti-Inflammatory Assay in Caco-2 and HT-29 Cells

This protocol details the steps to evaluate the anti-inflammatory properties of ILA.

1. Cell Culture and Seeding:

  • Culture Caco-2 or HT-29 cells in their respective recommended media (DMEM for Caco-2, McCoy's 5A for HT-29) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and reach about 80% confluency.

2. ILA Pre-treatment and Inflammatory Challenge:

  • Prepare stock solutions of ILA.

  • Pre-treat the cells with various concentrations of ILA (e.g., 0.1, 1, 10 mM) for a specified period (e.g., 1 hour)[2][4]. Include a vehicle control.

  • After pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) to the wells (except for the unstimulated control group).

  • Incubate for a designated time (e.g., 6 to 24 hours) to allow for the inflammatory response.

3. Quantification of Inflammatory Markers:

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell lysates can also be prepared to analyze the expression of inflammatory-related proteins or genes via Western blotting or RT-qPCR, respectively.

Visualization of ILA's Anti-Inflammatory Signaling Pathway

ILA_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_ila ILA Intervention cluster_cell Intestinal Epithelial Cell (Caco-2 / HT-29) LPS LPS / TNF-α NFkB NF-κB Pathway LPS->NFkB Activates LPS->NFkB ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Activates ILA->AhR AhR->NFkB Inhibits AhR->NFkB IL8 IL-8 Gene Expression (Pro-inflammatory) NFkB->IL8 Induces Inflammation Inflammation IL8->Inflammation

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Indolelactic Acid in Colitis Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. Gut microbiota and their metabolites are increasingly recognized for their crucial role in maintaining intestinal homeostasis. Indolelactic acid (ILA), a tryptophan metabolite produced by various gut bacteria, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. These application notes provide detailed protocols for utilizing Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) induced colitis mouse models to evaluate the efficacy of ILA. The primary mechanism of ILA's action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating mucosal immunity.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in the DSS-induced colitis mouse model.

Table 1: Effect of this compound on Macroscopic and Microscopic Colitis Scores in DSS-treated Mice

ParameterControl (DSS)ILA-treated (DSS)Fold Change/DifferenceReference
Body Weight Loss (%)15-20%5-10%Significant reduction[1][2]
Disease Activity Index (DAI)3.0 - 4.01.5 - 2.5Significant reduction[1][2]
Colon Length (cm)5.0 - 6.07.0 - 8.0Significant increase[1][2]
Histological Score8 - 103 - 5Significant reduction[1][2]

Table 2: Modulation of Inflammatory Markers by this compound in DSS-induced Colitis

MarkerControl (DSS)ILA-treated (DSS)Fold Change/DifferenceReference
IL-1β (pg/mg tissue)HighLowSignificant reduction[1]
TNF-α (pg/mg tissue)HighLowSignificant reduction[1]
IL-22 (pg/mg tissue)LowHighSignificant increase[1]
ILC3 Population (%)LowHighSignificant increase[1]
Fecal Lipocalin-2 (ng/g)HighLowSignificant reduction[3]

Experimental Protocols

DSS-Induced Colitis Model

This model is particularly relevant for studying the pathogenesis of ulcerative colitis, as DSS is directly toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[4]

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound (ILA)

  • Vehicle for ILA (e.g., Phosphate-Buffered Saline - PBS, or corn oil)

  • Animal caging and husbandry supplies

  • Tools for oral gavage

  • Dissection tools

  • Formalin and other histology reagents

  • Reagents for cytokine analysis (ELISA kits or qPCR reagents)

Protocol:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into at least three groups:

    • Control (no DSS, vehicle only)

    • DSS + Vehicle

    • DSS + ILA

  • ILA Administration (Prophylactic model):

    • Begin daily administration of ILA (e.g., 20 mg/kg, oral gavage) or vehicle to the respective groups for 7 days prior to DSS induction.[5]

  • Colitis Induction:

    • Prepare a 2.5-3% (w/v) DSS solution in autoclaved drinking water.[1][6]

    • Provide the DSS solution as the sole source of drinking water to the DSS + Vehicle and DSS + ILA groups for 7-8 consecutive days. The control group receives regular autoclaved drinking water.[1]

  • Continued ILA Administration: Continue daily administration of ILA or vehicle throughout the DSS treatment period.

  • Monitoring:

    • Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).

    • DAI Scoring System:

      • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

      • Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)

      • The DAI is the sum of these scores divided by 3.

  • Termination and Sample Collection:

    • At the end of the experiment (e.g., day 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (fix in 10% formalin) and for measurement of inflammatory markers (snap-freeze in liquid nitrogen).

    • Collect blood for serum cytokine analysis.

TNBS-Induced Colitis Model

The TNBS model induces a Th1-mediated transmural inflammation that resembles Crohn's disease.[7][8] While direct studies of ILA in this model are limited, its known AhR-activating properties suggest its potential efficacy.

Materials:

  • 8-10 week old BALB/c or SJL/J mice

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol (B145695)

  • This compound (ILA)

  • Vehicle for ILA

  • Catheter for intrarectal administration

  • Other materials as listed for the DSS model.

Protocol:

  • Acclimatization and Grouping: As described for the DSS model.

  • ILA Administration: Begin daily administration of ILA or vehicle.

  • Colitis Induction:

    • Fast mice for 12-24 hours.

    • Anesthetize the mice lightly.

    • Prepare a solution of TNBS in 50% ethanol (e.g., 2.5 mg TNBS in 100 µL of 50% ethanol per mouse).

    • Slowly administer the TNBS solution intrarectally using a catheter inserted approximately 4 cm into the colon.

    • Keep the mouse in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.

  • Monitoring: Monitor the mice daily for weight loss, diarrhea, and general health status.

  • Termination and Sample Collection:

    • Euthanize the mice 3-7 days after TNBS administration.

    • Collect colon tissue and blood for analysis as described in the DSS protocol. Assess for macroscopic damage, including ulceration and bowel wall thickening.

Mandatory Visualizations

Signaling Pathway

Indolelactic_Acid_Signaling_Pathway This compound (ILA) Anti-inflammatory Signaling Pathway cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune_cell Immune Cell (e.g., ILC3) Gut Microbiota Gut Microbiota ILA_lumen This compound (ILA) Gut Microbiota->ILA_lumen Tryptophan Tryptophan Tryptophan->Gut Microbiota Metabolism ILA_cell ILA ILA_lumen->ILA_cell Absorption AhR Aryl Hydrocarbon Receptor (AhR) ILA_cell->AhR Binds & Activates AhR_complex AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) AhR_complex->XRE Binds to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) AhR_complex->Pro_inflammatory_Cytokines Inhibits AhR->AhR_complex Dimerizes with ARNT ARNT ARNT->AhR_complex IL22_gene IL-22 Gene XRE->IL22_gene Promotes Transcription IL22 IL-22 IL22_gene->IL22 Translation Inflammation Inflammation IL22->Inflammation Reduces Pro_inflammatory_Cytokines->Inflammation Promotes Experimental_Workflow Workflow for Assessing ILA in Colitis Mouse Models cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Acclimatization 1. Mouse Acclimatization (1 week) Grouping 2. Random Grouping (Control, Model+Vehicle, Model+ILA) Acclimatization->Grouping ILA_Admin_Pre 3. ILA/Vehicle Administration (Prophylactic) Grouping->ILA_Admin_Pre DSS_Induction 4a. DSS in Drinking Water (7-8 days) ILA_Admin_Pre->DSS_Induction TNBS_Induction 4b. Intrarectal TNBS (Single dose) ILA_Admin_Pre->TNBS_Induction Daily_Monitoring 5. Daily Monitoring (Body Weight, DAI) DSS_Induction->Daily_Monitoring TNBS_Induction->Daily_Monitoring Termination 6. Euthanasia & Sample Collection (Colon, Blood) Daily_Monitoring->Termination Macroscopic 7a. Macroscopic Analysis (Colon Length) Termination->Macroscopic Histology 7b. Histological Analysis (H&E Staining, Scoring) Termination->Histology Biochemical 7c. Biochemical Analysis (Cytokines - ELISA/qPCR) Termination->Biochemical Logical_Relationship Logical Relationship of ILA's Therapeutic Action Gut_Dysbiosis Gut Dysbiosis Reduced_ILA Reduced Indolelactic Acid (ILA) Production Gut_Dysbiosis->Reduced_ILA Impaired_AhR Impaired AhR Signaling Reduced_ILA->Impaired_AhR Immune_Dysregulation Immune Dysregulation (e.g., ↓ILC3, ↓IL-22, ↑Pro-inflammatory Cytokines) Impaired_AhR->Immune_Dysregulation Intestinal_Inflammation Intestinal Inflammation (Colitis) Immune_Dysregulation->Intestinal_Inflammation ILA_Supplementation ILA Supplementation ILA_Supplementation->Intestinal_Inflammation Treats AhR_Activation AhR Activation ILA_Supplementation->AhR_Activation Immune_Regulation Immune Regulation (↑ILC3, ↑IL-22, ↓Pro-inflammatory Cytokines) AhR_Activation->Immune_Regulation Amelioration Amelioration of Colitis Immune_Regulation->Amelioration

References

Application Notes and Protocols for Measuring Indolelactic Acid-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite of tryptophan produced by commensal bacteria such as Bifidobacterium, has garnered significant interest for its immunomodulatory and anti-inflammatory properties.[1][2][3] ILA exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent modulation of downstream signaling pathways, including the Nrf2 and STAT1 pathways.[1][4][5][6] Understanding the impact of ILA on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting inflammatory and autoimmune diseases.[7] These application notes provide detailed protocols for assessing ILA-induced gene expression changes in cell culture models.

Key Signaling Pathways

ILA has been shown to influence several key signaling pathways involved in inflammation and cellular homeostasis. The primary pathway initiated by ILA is the activation of the Aryl Hydrocarbon Receptor (AhR).[1][4][5] Upon binding, the ILA-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[8]

Key downstream effects of AhR activation by ILA include:

  • Activation of the Nrf2 pathway: This leads to the expression of antioxidant and cytoprotective genes.[1][4][5]

  • Modulation of the NF-κB and HIF signaling pathways: ILA has been shown to inhibit these pro-inflammatory pathways.[8]

  • Regulation of the STAT1 signaling pathway: This pathway is also influenced by ILA, contributing to its anti-inflammatory effects.[3][6]

Experimental Protocols

Prior to initiating gene expression analysis, it is essential to determine the optimal, non-toxic concentration of ILA for the specific cell line being investigated using a cell viability assay.

Protocol 1: Determination of ILA Cytotoxicity using MTT Assay

This protocol is designed to assess the effect of ILA on cell viability and to determine the sub-lethal concentration for subsequent gene expression experiments.[9][10][11]

Materials:

  • Cells of interest (e.g., HT-29, Caco-2)

  • Complete cell culture medium

  • This compound (ILA)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of ILA in complete cell culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the ILA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve ILA, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol details the steps for quantifying the expression of specific target genes in response to ILA treatment.[12][13][14]

Materials:

  • Cells treated with a non-toxic concentration of ILA (determined from Protocol 1) and control cells.

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR primers for target genes (e.g., CYP1A1, GPX2, SOD2, NQO1, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB).

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

  • Nuclease-free water

Procedure:

  • RNA Isolation:

    • Lyse the ILA-treated and control cells and isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.

    • Perform an on-column DNase digestion or treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. An A260/A280 ratio of ~2.0 is desirable.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

    • Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[12]

Protocol 3: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)

This protocol provides a workflow for a comprehensive analysis of the transcriptome in response to ILA treatment.[15][16][17]

Materials:

  • High-quality total RNA from ILA-treated and control cells (RIN > 8.0).

  • Ribosomal RNA (rRNA) depletion kit or poly(A) selection kit.

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Bioinformatics software for data analysis.

Procedure:

  • RNA Quality Control:

    • Assess the integrity of the isolated RNA using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN).

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA or enrich for mRNA using poly(A) selection.

    • Fragment the RNA and synthesize double-stranded cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Purify the library and assess its quality and quantity.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads (e.g., using FastQC).

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by ILA treatment.

    • Conduct pathway analysis and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.

Data Presentation

Quantitative data from qPCR and RNA-seq experiments should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Summary of ILA-Induced Gene Expression Changes

GeneMethodFold Change (ILA vs. Control)P-value
CYP1A1qPCR5.2<0.01
GPX2qPCR3.8<0.01
SOD2qPCR2.5<0.05
NQO1qPCR4.1<0.01
IL-8qPCR-2.7<0.05
Gene XRNA-seq8.9<0.001
Gene YRNA-seq-4.5<0.001

Visualizations

Diagrams illustrating the signaling pathways and experimental workflows can aid in the understanding of the processes involved.

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AhR AhR ILA->AhR Binds Nrf2 Nrf2 AhR->Nrf2 Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates & Dimerizes with ARNT ARNT_cyto ARNT Keap1 Keap1 Nrf2->Keap1 Dissociates from Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates XRE XRE AhR_ARNT->XRE Binds to ARE ARE Nrf2_nuc->ARE Binds to Target_Genes_AhR Target Genes (e.g., CYP1A1) XRE->Target_Genes_AhR Induces Expression Target_Genes_Nrf2 Target Genes (e.g., GPX2, NQO1) ARE->Target_Genes_Nrf2 Induces Expression

Caption: ILA signaling pathway via AhR and Nrf2 activation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture Cell Culture ILA_Treatment ILA Treatment Cell_Culture->ILA_Treatment RNA_Isolation RNA Isolation ILA_Treatment->RNA_Isolation qPCR qPCR RNA_Isolation->qPCR RNA_seq RNA-seq RNA_Isolation->RNA_seq Data_Analysis Data Analysis qPCR->Data_Analysis RNA_seq->Data_Analysis Gene_Expression_Changes Gene Expression Changes Data_Analysis->Gene_Expression_Changes

Caption: Workflow for analyzing ILA-induced gene expression.

References

Application Notes and Protocols for Treating Neuronal Cells with Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA), a metabolite of tryptophan produced by gut microbiota, has emerged as a molecule of interest in neuroscience research.[1][2] Studies have demonstrated its potential role in neuronal differentiation and neuroprotection.[1][3] Notably, ILA has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[1][2] This effect is mediated through the activation of at least two key signaling pathways: the Ras/ERK pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.[1][2] ILA's ability to act as an antioxidant and scavenger of free radicals further contributes to its neuroprotective profile.[1][3]

These application notes provide a comprehensive set of protocols for researchers to investigate the effects of ILA on neuronal cells. The protocols cover cell culture and differentiation, ILA treatment, and various assays to quantify its impact on neurite outgrowth, cell viability, oxidative stress, and protein signaling.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Indolelactic acid on neuronal cells.

Table 1: Effect of this compound on NGF-Induced Neurite Outgrowth in PC12 Cells [1]

ILA ConcentrationPercentage of Neurite-Bearing Cells (%)Acetylcholinesterase (AchE) Activity (relative units)
Control (NGF only)17.11 ± 1.99Baseline
1 nMNot significantly different from controlNot significantly different from control
10 nMNot significantly different from controlNot significantly different from control
100 nM24.74 ± 2.19*Significantly higher than control**
1 µMNot significantly different from controlNot significantly different from control

*p < 0.05 compared to NGF control. **p < 0.01 compared to NGF control.

Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in PC12 Cells [1]

Treatment (100 nM ILA + 25 ng/mL NGF for 24h)Phosphorylation Level of TrkA (relative to control)Phosphorylation Level of ERK1/2 (relative to control)Phosphorylation Level of CREB (relative to control)
ILASignificant increase1.98 ± 0.11*Significant increase

*p < 0.05 compared to control.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay

This protocol describes the culture of PC12 cells and their differentiation into a neuronal phenotype using Nerve Growth Factor (NGF), potentiated by this compound.

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF), 2.5S

  • This compound (ILA)

  • Poly-L-lysine

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Plate Coating: Coat 6-well plates with poly-L-lysine to promote cell adhesion.

  • Cell Seeding: Seed PC12 cells at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Differentiation Medium Preparation: Prepare the differentiation medium by supplementing RPMI-1640 with 1% HS, 0.5% FBS, 1% penicillin-streptomycin, and 25 ng/mL NGF.

  • ILA Treatment: Prepare stock solutions of ILA in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the differentiation medium.[1] Include a vehicle control.

  • Treatment: After 24 hours of initial incubation, replace the culture medium with the prepared ILA-containing differentiation medium.

  • Incubation and Observation: Incubate the cells for 5 consecutive days, replacing the medium every 2 days.[1] Observe the cells daily for morphological changes, specifically the extension of neurites.

  • Quantification of Neurite Outgrowth: After 5 days, capture images of the cells using a microscope. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Calculate the percentage of neurite-bearing cells from at least 100 cells per well.[1]

Protocol 2: Acetylcholinesterase (AchE) Activity Assay

This assay is a biochemical marker for neuronal differentiation in PC12 cells.[1]

Materials:

  • Treated PC12 cells from Protocol 1

  • Ice-cold NP-40 cell lysis buffer

  • Fluorimetric Acetylcholinesterase Assay Kit

  • BCA Protein Assay Kit

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis: After 5 days of treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold NP-40 cell lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[2]

  • AchE Assay: Perform the acetylcholinesterase activity assay on the cell lysates according to the manufacturer's instructions of the fluorimetric assay kit.[2]

  • Data Analysis: Measure the fluorescence using a microplate reader. Normalize the AchE activity to the protein concentration of each sample.

Protocol 3: Western Blot Analysis for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of TrkA, ERK1/2, and CREB, and the expression of AhR.

Materials:

  • Treated neuronal cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-TrkA, anti-phospho-ERK1/2, anti-phospho-CREB, anti-AhR, and corresponding total protein and loading control antibodies like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After the desired treatment period (e.g., 24 hours for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking: Block the membranes with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membranes with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize AhR expression to a loading control.

Protocol 4: Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of ILA to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells (or other neuronal cell line)

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (ILA)

  • Hydrogen peroxide (H₂O₂) or other oxidant

  • MTT assay kit for cell viability

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • ILA Pre-treatment: Prepare ILA stock solution and dilute to final concentrations in culture medium. Replace the medium with ILA-containing medium and incubate for 2-4 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce cell death (e.g., 100-500 µM, to be optimized for the cell line). Include a control group with no H₂O₂ treatment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment: Measure cell viability using the MTT assay according to the manufacturer's protocol. This involves incubating the cells with MTT reagent, solubilizing the formazan (B1609692) crystals, and measuring the absorbance.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the antioxidant capacity of ILA by quantifying its ability to reduce intracellular ROS levels.

Materials:

  • Neuronal cells

  • ILA

  • Oxidant (e.g., H₂O₂)

  • 2',7'-dichlorofluorescein diacetate (DCFDA) or other ROS-sensitive fluorescent probe

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with ILA and an oxidant as described in Protocol 4.

  • Probe Loading: After the treatment period, wash the cells and incubate them with DCFDA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Data Analysis: Compare the fluorescence intensity of ILA-treated cells to that of cells treated with the oxidant alone. A decrease in fluorescence indicates a reduction in ROS levels.

Visualizations

ILA_Signaling_Pathways cluster_0 ILA-Mediated Neuronal Differentiation cluster_1 Ras/ERK Pathway cluster_2 AhR Pathway ILA This compound (ILA) TrkA TrkA Receptor ILA->TrkA Potentiates Phosphorylation AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Activates NGF NGF NGF->TrkA Binds Ras Ras TrkA->Ras Activates ERK ERK1/2 Ras->ERK Activates CREB CREB ERK->CREB Phosphorylates Neurite Neurite Outgrowth CREB->Neurite Promotes AhR->Neurite Promotes

Caption: Signaling pathways activated by this compound in neuronal cells.

Experimental_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation start Seed Neuronal Cells (e.g., PC12, SH-SY5Y) culture Culture & Differentiate (if required, e.g., with NGF) start->culture treat Treat with this compound (ILA) (various concentrations) culture->treat morphology Neurite Outgrowth Quantification treat->morphology biochem Acetylcholinesterase Activity Assay treat->biochem viability Cell Viability Assay (e.g., MTT) treat->viability ros ROS Measurement (e.g., DCFDA) treat->ros western Western Blot (p-ERK, p-CREB, AhR) treat->western analysis Analyze Quantitative Data & Interpret Results morphology->analysis biochem->analysis viability->analysis ros->analysis western->analysis

Caption: General experimental workflow for studying ILA effects on neuronal cells.

References

Troubleshooting & Optimization

Indolelactic Acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of indolelactic acid in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the dissolution process.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: The reported solubility of this compound can vary significantly across different suppliers and batches. It is crucial to consult the certificate of analysis for your specific lot. Generally, this compound is soluble in organic solvents like DMSO and ethanol[1]. Published data indicates a wide range of solubility values, from approximately 3 mg/mL to as high as 252 mg/mL in DMSO[1][2][3][4][5]. For ethanol, reported solubilities are also variable, with one source citing approximately 2 mg/mL and another 41 mg/mL[1][4]. This variability may be attributed to factors such as the purity of the compound, whether it is the DL-racemic mixture or a specific enantiomer, and the presence of moisture in the solvent.

Q2: I am observing a lower than expected solubility for my this compound. What could be the cause?

A2: Several factors can contribute to lower than expected solubility. One common issue with DMSO is its hygroscopic nature; absorbed moisture can significantly reduce the solubility of many compounds[2][4]. Always use fresh, anhydrous DMSO for the preparation of your stock solutions[2][4]. Additionally, the physical form of the solid (e.g., crystalline vs. amorphous) and its purity can impact solubility. If you are still facing issues, sonication can be a useful technique to aid dissolution[3][5].

Q3: Is it necessary to purge the solvent with an inert gas when preparing stock solutions?

A3: While not always mandatory for short-term storage or immediate use, purging the solvent with an inert gas, such as nitrogen or argon, is a good laboratory practice, especially for long-term storage of stock solutions[1]. This helps to prevent the degradation of this compound by oxidation, ensuring the stability and integrity of your compound over time.

Q4: How should I store my this compound stock solutions?

A4: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C[2]. To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes[2].

Quantitative Solubility Data

The following table summarizes the range of reported solubility values for this compound in DMSO and ethanol. Due to the significant variation, it is highly recommended to perform a small-scale solubility test with your specific batch of this compound.

SolventReported Solubility Range (mg/mL)Molar Concentration (mM)Notes
DMSO3 - 25214.6 - 1228.0The wide range highlights the importance of using fresh, anhydrous DMSO. Sonication may be required.
Ethanol2 - 419.7 - 199.8Solubility in ethanol also shows variability.

Molecular Weight of this compound: 205.21 g/mol

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound in DMSO
  • Preparation: Before starting, ensure your this compound is at room temperature. Use a fresh, unopened bottle of anhydrous DMSO or a bottle that has been properly stored to prevent moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.

  • Dissolution: Vortex the solution for 30-60 seconds. If the solid does not fully dissolve, proceed to the next step.

  • Sonication (if necessary): Place the tube in a sonicator water bath for 5-10 minutes, or until the solid is completely dissolved[3][5]. Visually inspect the solution to ensure there are no visible particles. A clear, transparent liquid indicates complete dissolution[6].

  • Sterilization (optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol for Preparing a Stock Solution of this compound in Ethanol
  • Preparation: Allow the this compound to reach room temperature. Use a high-purity, anhydrous grade of ethanol.

  • Weighing: Weigh the desired mass of this compound into a sterile container.

  • Solvent Addition: Add the appropriate volume of ethanol to the container.

  • Dissolution: Vortex the mixture thoroughly. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but be cautious of ethanol's volatility.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Sterilization (optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with ethanol.

  • Storage: Dispense into aliquots and store in tightly sealed tubes at -20°C or -80°C to prevent evaporation.

Troubleshooting Guide

If you encounter issues with dissolving this compound, follow this troubleshooting workflow.

TroubleshootingWorkflow start Start: this compound Does Not Dissolve check_solvent Is the solvent (DMSO/Ethanol) fresh and anhydrous? start->check_solvent use_fresh_solvent Action: Use a new, unopened bottle of anhydrous solvent. check_solvent->use_fresh_solvent No check_sonication Have you tried sonication? check_solvent->check_sonication Yes use_fresh_solvent->check_sonication apply_sonication Action: Sonicate for 5-15 minutes. check_sonication->apply_sonication No check_warming Have you tried gentle warming? check_sonication->check_warming Yes apply_sonication->check_warming success Success: Compound Dissolved apply_sonication->success apply_warming Action: Warm solution gently (e.g., 37°C water bath). check_warming->apply_warming No lower_concentration Consideration: The desired concentration may exceed the solubility limit for your specific batch of compound. check_warming->lower_concentration Yes apply_warming->lower_concentration apply_warming->success perform_test Action: Perform a small-scale solubility test to determine the maximum solubility. lower_concentration->perform_test perform_test->success fail Issue Persists: Contact Technical Support of the compound supplier. perform_test->fail

Troubleshooting workflow for this compound dissolution.

References

Stability of Indolelactic acid in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole-3-Lactic Acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of ILA in aqueous solutions and to offer troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Indole-3-Lactic Acid?

A1: Solid Indole-3-Lactic Acid is relatively stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light.[1] Under these conditions, it can be stable for at least four years.[1]

Q2: How should I prepare and store stock solutions of Indole-3-Lactic Acid?

A2: ILA is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] It is recommended to prepare stock solutions in these solvents. For instance, the solubility is approximately 2 mg/mL in ethanol, 3 mg/mL in DMSO, and 10 mg/mL in DMF.[1] To prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When stored at -80°C, stock solutions can be stable for up to one year, and for six months when stored at -20°C. It is advisable to purge the solvent with an inert gas before dissolving the ILA.

Q3: How stable is Indole-3-Lactic Acid in aqueous solutions for experimental use?

A3: The stability of ILA in aqueous solutions is a critical factor for experimental success and is influenced by pH, temperature, and light exposure. While specific public data on its degradation kinetics is limited, based on the general behavior of indole (B1671886) compounds, ILA is expected to be most stable at a slightly acidic to neutral pH (around 6-7) and at lower temperatures. It is susceptible to degradation under strongly acidic, alkaline, and oxidative conditions, as well as upon exposure to UV light. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Q4: What are the potential degradation products of Indole-3-Lactic Acid in aqueous solution?

A4: While specific degradation products of ILA in aqueous solution are not extensively documented in publicly available literature, degradation of the indole ring is a known phenomenon for related compounds. Potential degradation pathways could involve oxidation of the indole ring or cleavage of the lactic acid side chain. Under forced degradation conditions, various smaller, oxidized, or polymerized molecules could be formed.

Troubleshooting Guides

Issue 1: Inconsistent or Poor HPLC-UV/Fluorometric Signal for ILA
Potential Cause Troubleshooting Steps
Degradation of ILA in Solution Prepare fresh aqueous solutions for each experiment. If using stock solutions in organic solvents, ensure they have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Protect all solutions from light by using amber vials or covering them with foil.
Improper Mobile Phase pH The pH of the mobile phase can affect the retention and peak shape of ILA. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., pH 3-4 with formic or acetic acid) is often optimal for indole compounds to ensure good peak shape and retention.
Incorrect Wavelength Setting For UV detection, ensure the detector is set to the maximum absorbance wavelength (λmax) of ILA, which is approximately 222 nm and also shows absorbance around 280 nm. For fluorescence detection, use an excitation wavelength of around 280 nm and an emission wavelength of approximately 350 nm.
Sample Solvent Mismatch The solvent in which the sample is dissolved should be compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion.
Column Contamination or Degradation If you observe peak tailing or splitting, the column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.
Issue 2: Variability in Experimental Results Over Time
Potential Cause Troubleshooting Steps
Time-Dependent Degradation in Aqueous Buffer ILA can degrade in aqueous buffers, especially at non-optimal pH and elevated temperatures. Conduct time-course experiments to determine the stability of ILA in your specific experimental buffer and conditions. If significant degradation occurs, adjust your experimental timeline accordingly or prepare fresh solutions more frequently.
Photodegradation Exposure to ambient or UV light can cause degradation. Perform all experimental steps under subdued light and use light-blocking containers for solutions.
Oxidation The indole ring is susceptible to oxidation. De-gas aqueous buffers before use to remove dissolved oxygen. Avoid sources of metal ions that can catalyze oxidation.

Data Presentation: Illustrative Stability of Indolelactic Acid in Aqueous Solution

The following data is hypothetical and for illustrative purposes to demonstrate expected stability trends. Actual stability should be determined experimentally under your specific conditions.

Table 1: Effect of pH and Temperature on ILA Stability in Aqueous Buffer over 24 Hours

pHTemperature% ILA Remaining (Mean ± SD)
4.04°C95.2 ± 2.1
4.025°C (Room Temp)85.6 ± 3.5
4.037°C72.1 ± 4.2
7.04°C98.5 ± 1.5
7.025°C (Room Temp)92.3 ± 2.8
7.037°C88.7 ± 3.1
9.04°C90.4 ± 2.9
9.025°C (Room Temp)78.9 ± 4.0
9.037°C65.4 ± 5.1

Table 2: Photostability of ILA in Aqueous Solution (pH 7.0) at Room Temperature

Light ConditionExposure Time (hours)% ILA Remaining (Mean ± SD)
Dark (Control)2492.3 ± 2.8
Ambient Lab Light2481.5 ± 3.9
UV Light (254 nm)445.2 ± 6.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method suitable for assessing the stability of ILA.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 280 nm.

    • Fluorescence: Excitation at 280 nm, Emission at 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the ILA solution with the initial mobile phase composition (80% A, 20% B) to an appropriate concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to understand the degradation pathways of ILA.

  • Preparation of ILA Solution: Prepare a stock solution of ILA in a suitable organic solvent (e.g., methanol) and dilute it with the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: Mix the ILA solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the ILA solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the ILA solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the ILA solution (in a neutral buffer, e.g., pH 7.0) at 80°C for 48 hours.

  • Photodegradation: Expose the ILA solution (in a neutral buffer) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase. Analyze using the stability-indicating HPLC method described in Protocol 1. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Signaling Pathways

Indole-3-lactic acid is a metabolite of tryptophan that can activate the Aryl Hydrocarbon Receptor (AhR) and the Nrf2 signaling pathways, which are involved in immune regulation and cellular defense against oxidative stress.

ILA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Nrf2_Keap1 Nrf2-Keap1 Complex ILA->Nrf2_Keap1 Activation ARNT ARNT AhR->ARNT Translocation XRE Xenobiotic Response Element (XRE) AhR->XRE Dimerization & Binding ARNT->XRE Dimerization & Binding Immune_Modulation Immune Modulation (e.g., IL-22) XRE->Immune_Modulation Gene Transcription Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) ARE->Antioxidant_Response Gene Transcription Cytoplasm Cytoplasm Nucleus Nucleus

Caption: ILA signaling through AhR and Nrf2 pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of Indole-3-Lactic Acid in an aqueous solution.

Stability_Workflow Prep_ILA Prepare ILA Stock Solution (e.g., in DMSO) Spike_ILA Spike ILA into Buffer Prep_ILA->Spike_ILA Prep_Buffer Prepare Aqueous Buffer (Varying pH) Prep_Buffer->Spike_ILA Stress_Conditions Incubate under Stress Conditions (Temperature, Light) Spike_ILA->Stress_Conditions Sampling Collect Samples at Time Points (t=0, t=x...) Stress_Conditions->Sampling Sample_Prep Sample Preparation (Dilution, Neutralization) Sampling->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (% Remaining, Degradation Products) HPLC_Analysis->Data_Analysis

Caption: Workflow for ILA aqueous stability testing.

References

Technical Support Center: Accurate Quantification of Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Indolelactic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common and robust methods for the quantification of this compound (ILA) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorimetric or UV detection. LC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex biological matrices.[1][2][3]

Q2: Why is sample preparation a critical step in ILA quantification?

A2: Sample preparation is crucial for accurate ILA quantification because it removes interfering substances from the biological matrix that can affect the analytical results.[3][4] Complex matrices like plasma, serum, fecal samples, and culture media contain proteins, lipids, salts, and other metabolites that can cause ion suppression or enhancement in mass spectrometry, or co-elute with ILA in chromatography, leading to inaccurate measurements.[3][5] A proper sample preparation method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is essential to ensure the reliability of the quantification.[3][4][6]

Q3: What are "matrix effects" and how can they be minimized?

A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in underestimation or overestimation of the analyte concentration.[7] To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilizing techniques like SPE or LLE to remove interfering components.[6]

  • Use of Internal Standards: Isotope-labeled internal standards (e.g., deuterated ILA) are highly recommended as they behave similarly to the analyte during sample preparation and ionization, thus compensating for matrix effects.[3][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for consistent matrix effects.[7]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but the analyte concentration must remain above the limit of quantification.[5]

Q4: Is derivatization necessary for ILA analysis?

A4: Derivatization is often required for GC-MS analysis of ILA to increase its volatility and thermal stability.[9][10] Common derivatization methods include silylation (e.g., using MSTFA) or alkylation to convert the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives.[9][11][12] For LC-MS analysis, derivatization is generally not necessary as ILA can be readily ionized.[2][3]

Troubleshooting Guides

Sample Preparation and Extraction
Problem Possible Cause(s) Suggested Solution(s)
Low ILA recovery after extraction Inefficient extraction solvent.Optimize the solvent system. For LLE, test different organic solvents like ethyl acetate (B1210297) or diethyl ether. For SPE, ensure the correct sorbent and elution solvents are used.[6]
Incomplete protein precipitation.Ensure the correct ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all proteins.[3]
Degradation of ILA.Keep samples on ice during preparation and store extracts at -80°C if not analyzed immediately. ILA can be sensitive to light and temperature.
High variability between replicate samples Inconsistent sample handling.Ensure uniform procedures for all samples, including precise volume measurements and consistent timing for each step.
Matrix heterogeneity (especially in fecal samples).Homogenize fecal samples thoroughly before taking an aliquot for extraction.[13][14]
Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. Replace the column if performance does not improve.
Inappropriate mobile phase pH.Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common to ensure ILA is in its protonated form.[15]
Column overload.Dilute the sample or inject a smaller volume.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure the pumping system is working correctly.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column equilibration.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[16]
Co-elution with interfering peaks Insufficient chromatographic resolution.Optimize the gradient elution profile (for LC) or temperature program (for GC).[17] Consider using a column with a different stationary phase or a longer column for better separation.
Mass Spectrometry Detection
Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity Ion suppression from matrix components.Improve sample cleanup. Use an isotope-labeled internal standard to normalize the signal.[3][18]
Suboptimal MS parameters.Optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) and compound-specific parameters (e.g., collision energy) by infusing a standard solution of ILA.[15]
Inefficient ionization.For LC-MS, ensure the mobile phase is compatible with the ionization source (e.g., ESI). The presence of non-volatile buffers can suppress ionization.
Inconsistent signal intensity Unstable spray in the ESI source.Check for clogs in the sample capillary. Ensure a consistent flow of mobile phase.
Fluctuations in instrument performance.Monitor the performance using a system suitability test or by tracking the internal standard response across the analytical batch.[16]

Quantitative Data Summary

The following tables summarize reported concentrations of this compound in various biological matrices.

Table 1: this compound Concentrations in Human Plasma/Serum

Matrix Subject Group ILA Concentration Analytical Method Reference
PlasmaHealthy AdultsMean free: 1.34 ± 0.46 ng/mLHPLC with fluorometric detection[19]
PlasmaChronic Kidney Disease PatientsSignificantly elevated compared to healthy controlsLC-MS/MS[20][21]
SerumCritically Ill PatientsDetectable levels (LOQ: 0.4–0.5 µM)GC-MS[12]

Table 2: this compound Concentrations in Other Human Biological Samples

Matrix Subject Group ILA Concentration Analytical Method Reference
UrineChronic Kidney Disease PatientsSignificantly elevated compared to healthy controlsLC-MS/MS[20][21]
SalivaHealthy AdultsMean: 236 ± 287 ng/mLHPLC with fluorometric detection[19]
FecesHealthy AdultsVaries widely among individualsNot specified for ILA alone[22]

Table 3: this compound Production by Bacteria in Culture

Bacterial Species Culture Conditions ILA Concentration Analytical Method Reference
Bifidobacterium strainsMRS-C broth, 24hRanged from 2.0 ± 0.2 to 4.4 ± 0.5 µg/mLLC-MS/MS[2]
Lactiplantibacillus plantarum ZJ316MRS broth43.14 µg/mLLC-MS[15]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of ILA in Bacterial Culture Supernatant

This protocol is adapted from studies quantifying tryptophan metabolites from bacterial cultures.[2][3]

  • Sample Collection: Centrifuge the bacterial culture at 5000 x g for 10 minutes at 4°C to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[2]

  • Protein Precipitation (if necessary for rich media): Add 3 volumes of ice-cold acetonitrile to 1 volume of the filtered supernatant.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 2 µm).[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[15]

    • Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For ILA, a common transition to monitor in positive ion mode is m/z 206 -> 130.

Protocol 2: GC-MS Quantification of ILA in Serum (with Derivatization)

This protocol is a generalized procedure based on methods for analyzing acidic metabolites in biological fluids.[12]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated ILA or a structurally similar compound like 2,3,4,5,6-D5-benzoic acid) to the serum sample.[23]

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether) to the serum, followed by vortexing and centrifugation.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Derivatization:

    • Methoximation (optional but recommended for keto-acids): Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect any ketone groups.

    • Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at a raised temperature (e.g., 60-70°C) to convert acidic protons to trimethylsilyl (B98337) (TMS) groups.[11][12]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature and ramp up to a high temperature to elute the derivatized analytes.

    • Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized ILA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Supernatant) Spike Add Internal Standard Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Results Quant->Report

Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.

troubleshooting_workflow Start Inaccurate ILA Quantification Check_IS Is Internal Standard Response Consistent? Start->Check_IS Check_Cal Is Calibration Curve Linear (R2 > 0.99)? Check_IS->Check_Cal Yes Troubleshoot_SamplePrep Troubleshoot Sample Prep (Recovery, Matrix Effects) Check_IS->Troubleshoot_SamplePrep No Check_Peak Is Peak Shape Good? Check_Cal->Check_Peak Yes Troubleshoot_Cal Re-prepare Standards & Rerun Calibration Check_Cal->Troubleshoot_Cal No Troubleshoot_LC Troubleshoot LC (Column, Mobile Phase) Check_Peak->Troubleshoot_LC No Success Accurate Quantification Check_Peak->Success Yes Troubleshoot_MS Troubleshoot MS (Source, Parameters) Troubleshoot_SamplePrep->Troubleshoot_MS tryptophan_pathway cluster_pathways Bacterial Metabolism Trp Tryptophan IPyA Indole-3-pyruvic acid Trp->IPyA IAA Indole-3-acetic acid IPyA->IAA ILA This compound IPyA->ILA Host Host Immune Modulation ILA->Host

References

Optimizing Indolelactic acid concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indolelactic acid (ILA) in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration of this compound (ILA) for my cell culture experiment?

The optimal concentration of ILA is highly dependent on the cell type and the desired biological effect. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. Below is a summary of concentrations used in various studies.

Q2: I am observing cytotoxicity after treating my cells with ILA. What could be the cause?

High concentrations of ILA can be toxic to some cell lines. It is recommended to first perform a cytotoxicity assay, such as an MTT assay, to determine a non-toxic concentration range for your specific cells. For example, in human epidermal keratinocytes, ILA concentrations were tested from 78.125 μM to 10 mM, with 1.25 mM being selected as a safe and effective concentration.[1] In another study with colorectal cancer cell lines HCT116 and MC38, ILA was tested at different concentrations, and 250 μM was used for subsequent experiments demonstrating inhibition of cell viability.[2]

Troubleshooting Steps:

  • Verify ILA Stock Solution: Ensure your ILA stock solution is prepared correctly and sterile-filtered. ILA is often dissolved in DMSO.[3][4] Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells.

  • Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT, CCK-8) with a wide range of ILA concentrations to determine the EC50 and a safe working concentration for your cell line.[1][2][5]

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding ILA. Stressed cells can be more susceptible to chemical treatments.[6]

  • Consider Incubation Time: The duration of ILA exposure can also influence cytotoxicity. You may need to optimize the incubation time for your experiment.

Q3: My cells are not showing the expected response to ILA treatment. What should I do?

Several factors can contribute to a lack of response.

Troubleshooting Steps:

  • Confirm ILA Activity: If possible, test the activity of your ILA stock on a positive control cell line known to respond to ILA.

  • Check for Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses.[7] Regularly test your cell cultures for mycoplasma.

  • Verify Signaling Pathway Components: The primary signaling pathway for ILA is through the Aryl hydrocarbon Receptor (AhR).[1][8][9][10][11][12] Ensure your cell line expresses AhR and its downstream signaling partners. You can check this through qPCR or western blotting.

  • Optimize Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of experimental compounds. Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.

Q4: I am observing a precipitate in my culture medium after adding ILA. How can I prevent this?

Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the ILA solution is not properly solubilized.

Troubleshooting Steps:

  • Proper Dissolution: Ensure ILA is fully dissolved in the stock solution before diluting it into the culture medium. Gentle warming and vortexing may be necessary.[13]

  • Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible (typically below 0.5%).

  • Pre-warm Medium: Warm the culture medium to 37°C before adding the ILA stock solution to help with solubility.[7]

Data Presentation: ILA Concentrations in Cell Culture

The following tables summarize the concentrations of ILA used in various published studies and their observed effects.

Table 1: Anti-inflammatory Effects of ILA

Cell LineILA ConcentrationIncubation TimeObserved EffectReference
RAW Blue Macrophages0.1 - 10 mM1 hInhibition of LPS-induced inflammation.[14]
Caco-20.1 - 10 mM1 hInhibition of LPS-induced inflammation.[14]
HT-290.1 - 10 mM1 hInhibition of TNF-α induced inflammation.[14]
Immature Intestinal Enterocytes (H4)1 µM, 5 µM, 20 µM24 hReduction of IL-1β induced IL-8 secretion.[12]
SW480200 µM6 hDownregulation of LPS-induced CCL2 and CCL7.[10]

Table 2: Effects of ILA on Neuronal Cells

Cell LineILA ConcentrationIncubation TimeObserved EffectReference
PC121 nM - 1 µM5 daysPotentiation of NGF-induced neurite outgrowth, with the most prominent effect at 100 nM.[3][9]

Table 3: Effects of ILA on Cancer Cells

Cell LineILA ConcentrationIncubation TimeObserved EffectReference
HCT116, MC38250 µM48 hInhibition of cell proliferation, colony formation, and migration.[2]

Table 4: Cytotoxicity and Viability Data for ILA

Cell LineILA Concentration RangeAssayKey FindingReference
Human Epidermal Keratinocytes78.125 µM - 10 mMMTTConcentrations resulting in >50% viability were considered safe; 1.25 mM was selected for further experiments.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from a study on human keratinocytes.[1]

  • Cell Seeding: Seed human keratinocytes (HKCs) at a density of 1–5 × 10^6 cells/mL in a 96-well plate.

  • ILA Treatment: After 24 hours of incubation, treat the cells with various concentrations of ILA for another 24 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Reagent Addition: Carefully aspirate the medium. Add 50 μL of serum-free medium and 50 μL of MTT reagent to each well. For background control, prepare wells with MTT reagent but without cells.

  • Incubation: Incubate the plates at 37°C for 3 hours.

  • Solubilization: Add 150 μL of MTT solvent to each well.

  • Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes. Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Neurite Outgrowth Assay

This protocol is based on a study using PC12 cells.[3]

  • Cell Seeding: Seed PC12 cells in a suitable culture plate.

  • Treatment: Treat the cells with Nerve Growth Factor (NGF) at a final concentration of 25 ng/mL and different concentrations of ILA (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for five consecutive days. The culture medium and test compounds should be replaced on day 3.

  • Analysis:

    • Microscopy: After five days, capture images of the cells. A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body. Calculate the percentage of neurite-bearing cells.

    • Immunostaining: Perform immunostaining for neuronal markers like βIII-tubulin to visualize neurites.

Signaling Pathways and Workflows

ILA-Activated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a known agonist of the Aryl hydrocarbon Receptor (AhR). Activation of AhR by ILA leads to its translocation to the nucleus and subsequent regulation of target gene expression, which is involved in anti-inflammatory responses and cell differentiation.[1][8][10][11][12]

ILA_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (in cytoplasm) ILA->AhR_complex Binds and activates AhR_nuc Activated AhR (in nucleus) AhR_complex->AhR_nuc Translocates ARNT ARNT AhR_nuc->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, Nrf2) XRE->Target_Genes Induces Response Cellular Response (e.g., Anti-inflammation, Differentiation) Target_Genes->Response

Caption: ILA-mediated activation of the AhR signaling pathway.

Experimental Workflow for Optimizing ILA Concentration

The following diagram outlines a general workflow for determining the optimal ILA concentration for a cell culture experiment.

ILA_Optimization_Workflow start Start: Define Experimental Goal (e.g., anti-inflammation, differentiation) viability 1. Determine Cytotoxicity (e.g., MTT Assay) start->viability dose_response 2. Dose-Response Experiment (Test a range of non-toxic concentrations) viability->dose_response assay 3. Perform Functional Assay (e.g., ELISA for cytokines, Neurite outgrowth analysis) dose_response->assay analysis 4. Data Analysis (Determine optimal concentration) assay->analysis end End: Use Optimal ILA Concentration for Further Experiments analysis->end

Caption: General workflow for ILA concentration optimization.

References

Improving the efficiency of Indolelactic acid extraction from stool samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Indolelactic acid (ILA) from stool samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for accurate ILA quantification?

A1: Proper sample handling is paramount. Stool samples should be collected and frozen immediately at -80°C to minimize microbial activity and metabolite degradation. For uniform sample handling, homogenization and aliquoting of the fecal sample prior to freezing is recommended. Avoid repeated freeze-thaw cycles, as they can significantly alter metabolite profiles.

Q2: Should I use wet or lyophilized (freeze-dried) stool samples for ILA extraction?

A2: Both wet and lyophilized stool can be used, but consistency is key. Lyophilization removes water, which can account for up to 75% of stool weight, thereby normalizing the sample mass. Studies have shown that while the absolute concentration of metabolites is higher in lyophilized samples, the compositional profile is similar to the original wet sample when adjusted for water content. If using lyophilized samples, it is crucial to record the wet-to-dry weight ratio to allow for back-calculation to the original concentration in the wet stool.

Q3: Which analytical method is best for ILA quantification, LC-MS/MS or GC-MS?

A3: Both LC-MS/MS and GC-MS can be used for the quantification of ILA. LC-MS/MS is often preferred due to its high sensitivity and selectivity for a wide range of metabolites without the need for derivatization. GC-MS is also a powerful technique but typically requires derivatization of ILA to increase its volatility. The choice often depends on the available instrumentation and the specific requirements of the study.

Q4: How stable is this compound in stool samples during storage?

A4: this compound, like many other microbial metabolites, can be susceptible to degradation if not stored properly. Immediate freezing at -80°C is the gold standard for long-term storage to preserve the integrity of the fecal metabolome. For short-term storage and transport, maintaining the samples at 4°C is preferable to room temperature, but freezing is always recommended for storage longer than a few hours.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no ILA detected in samples Sample Degradation: Improper sample collection, storage, or handling.- Ensure samples are frozen immediately at -80°C after collection. - Avoid multiple freeze-thaw cycles. - Process samples on ice to minimize degradation.
Inefficient Extraction: The chosen solvent may not be optimal for ILA.- Refer to the Data Presentation section below for a comparison of solvent efficiencies. - Consider using a solvent mixture, such as methanol (B129727)/water or an ethanol/phosphate buffer, which are effective for polar metabolites. - Ensure thorough homogenization of the stool sample with the solvent.
Matrix Effects in MS Analysis: Co-eluting compounds from the complex stool matrix can suppress the ILA signal.- Use a stable isotope-labeled internal standard for ILA to correct for matrix effects. - Optimize the chromatographic separation to resolve ILA from interfering compounds. - Perform a matrix effect evaluation by comparing the signal of ILA in a neat solution versus a post-extraction spiked sample.
High variability between replicate extractions Sample Heterogeneity: Stool is a highly heterogeneous matrix, and different aliquots may have varying ILA concentrations.- Homogenize the entire stool sample thoroughly before taking aliquots for extraction. - Use a larger starting amount of stool (e.g., 50-100 mg) to minimize the impact of heterogeneity.
Inconsistent Extraction Procedure: Variations in solvent volume, incubation time, or centrifugation speed can lead to inconsistent results.- Follow a standardized and validated extraction protocol meticulously for all samples. - Use calibrated pipettes and ensure consistent timing for each step.
Poor chromatographic peak shape Column Overload: Injecting too concentrated a sample.- Dilute the final extract before injection. - Optimize the injection volume.
Incompatible Solvent: The solvent used to reconstitute the final extract may be too strong for the initial mobile phase conditions.- Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.
Instrumental carryover Adsorption of ILA to surfaces: ILA may adsorb to the injector, column, or other parts of the LC-MS system.- Implement a robust wash protocol for the injector between samples. - Use a guard column and replace it regularly. - Inject a blank solvent after high-concentration samples to check for carryover.

Data Presentation: Comparison of Extraction Solvent Efficiency

Extraction Protocol/SolventKey Findings for Polar Metabolites (including Indoles)Reference
Isopropanol Higher extraction efficiency for a broad range of metabolites, including polar compounds. Detected 131 metabolites above the limit of detection in one study.[1][1]
Ethanol/Methanol with MTBE and evaporation Superior performance in terms of the number of detected metabolites, including polar and lipid species. Detected over 300 metabolites.[1][1]
Methanol/Water (e.g., 1:1 v/v) Commonly used for the extraction of polar metabolites from fecal samples. Methanol can provide a higher yield for certain classes of metabolites.
Ethanol/Phosphate Buffer Recommended for targeted metabolomics of lyophilized samples, followed by sonication and centrifugation.

Note: The extraction efficiency is highly dependent on the entire protocol, including homogenization, solvent-to-sample ratio, and downstream processing steps. It is recommended to validate the chosen method for ILA recovery in your specific experimental setup.

Experimental Protocols

Generic Liquid-Liquid Extraction Protocol for ILA from Stool

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Aliquot approximately 50-100 mg of frozen stool into a 2 mL tube with screw cap and ceramic beads.

    • Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol in water) containing a known concentration of a suitable internal standard (e.g., 13C-labeled ILA).

  • Homogenization:

    • Homogenize the sample using a bead beater for 5-10 minutes at a high setting.

    • Alternatively, vortex vigorously for 15-20 minutes.

  • Incubation & Centrifugation:

    • Incubate the homogenized mixture at 4°C for 1 hour with shaking to ensure complete extraction.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (negative mode is often preferred for acidic compounds like ILA).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for ILA and its internal standard should be optimized.

Visualizations

Experimental Workflow for ILA Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Stool_Sample Frozen Stool Sample (-80°C) Weighing Weigh ~50-100 mg Stool_Sample->Weighing Add_Solvent Add Extraction Solvent + Internal Standard Weighing->Add_Solvent Homogenization Homogenize (Bead Beating/Vortexing) Add_Solvent->Homogenization Incubation Incubate at 4°C Homogenization->Incubation Centrifugation1 Centrifuge (14,000 x g, 15 min, 4°C) Incubation->Centrifugation1 Collect_Supernatant Collect Supernatant Centrifugation1->Collect_Supernatant Drying Dry Down (Vacuum Concentrator) Collect_Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Centrifugation2 Final Centrifugation (14,000 x g, 10 min, 4°C) Reconstitution->Centrifugation2 LCMS_Analysis LC-MS/MS Analysis Centrifugation2->LCMS_Analysis

Caption: A generalized workflow for the extraction of this compound from stool samples.

This compound Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ILA This compound (ILA) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) ILA->AhR_complex Enters Cell AhR_active Activated AhR AhR_complex->AhR_active ILA Binding AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT AhR_active->AhR_ARNT Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Barrier_Function Enhanced Gut Barrier Function Gene_Expression->Barrier_Function

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

References

Preventing degradation of Indolelactic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indolelactic acid (ILA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of ILA during sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (ILA) degradation during storage?

A1: this compound, like other indole (B1671886) derivatives, is susceptible to degradation from several factors:

  • Light Exposure: ILA is known to be sensitive to light (photolabile). Exposure to ambient or UV light can lead to photodegradation. It is crucial to handle and store samples in light-protected conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. While short-term exposure to ambient temperatures during shipping may not affect product quality, long-term storage requires specific temperature conditions.

  • pH: Extreme pH conditions can affect the stability of ILA. While specific data on ILA is limited, related indole compounds show optimal stability in the neutral pH range.

  • Oxidation: The indole ring is susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen and the presence of certain metal ions.

  • Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can lead to the degradation of ILA in solution. It is highly recommended to aliquot samples into single-use volumes.

Q2: What are the recommended storage conditions for ILA powder and stock solutions?

A2: To ensure the long-term stability of ILA, the following storage conditions are recommended.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, light-protected container.
4°CUp to 2 yearsFor shorter-term storage, ensure the container is well-sealed.
In Solvent (Stock Solution) -80°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.[1]
-20°CUp to 6 monthsSuitable for shorter-term storage of aliquoted solutions.[1]

Q3: How should I prepare ILA stock solutions?

A3: Proper preparation of stock solutions is critical for experimental success.

  • Solvent Selection: ILA is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[2] For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Dissolution: To prepare a stock solution, dissolve the ILA powder in the solvent of choice. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: Once prepared, it is best practice to aliquot the stock solution into single-use, light-protected vials (e.g., amber vials) and store them at -80°C or -20°C.[1]

  • Working Solutions: It is recommended to prepare working solutions fresh for each experiment from a thawed stock aliquot and use them on the same day.

Troubleshooting Guides

Issue: Lower than expected concentrations of ILA in analyzed samples.

This is a common issue that can arise from degradation during sample handling, storage, or the analytical process itself. Use the following guide to troubleshoot potential causes.

SymptomPossible CauseRecommended Action
Consistently low ILA recoveryLight Exposure: Samples were exposed to light during processing or storage.Handle all samples in a dimly lit environment. Use amber vials or wrap tubes in aluminum foil.
Improper Storage Temperature: Samples were not stored at the recommended temperature.Verify that storage freezers are maintaining the correct temperature (-20°C or -80°C).
Repeated Freeze-Thaw Cycles: The same sample stock was frozen and thawed multiple times.Prepare single-use aliquots of your samples and stock solutions to avoid repeated freeze-thaw cycles.
Oxidation: Samples were exposed to air for extended periods.Minimize the exposure of samples to air. Consider purging the headspace of vials with an inert gas like nitrogen or argon before sealing for long-term storage.
SymptomPossible CauseRecommended Action
High variability between replicatesIncomplete Extraction: The extraction solvent or method is not efficient for your sample matrix.Optimize the extraction procedure. Adjust the solvent polarity or consider techniques like sonication to improve extraction efficiency.
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix are suppressing the ILA signal.Improve sample cleanup using methods like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Low signal intensityDegradation in a reconstituted sample: ILA is degrading in the autosampler vial before injection.Ensure the mobile phase and any sample diluents are at a pH compatible with ILA stability. Minimize the time samples sit in the autosampler.

Experimental Protocols & Visualizations

Protocol: General Procedure for Assessing ILA Stability

This protocol outlines a general workflow for conducting a stability study of ILA in a specific solvent or sample matrix.

  • Preparation of ILA Stock Solution:

    • Accurately weigh a known amount of ILA powder.

    • Dissolve in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Aliquot the stock solution into multiple light-protected, single-use vials.

  • Initiation of Stability Study (Timepoint 0):

    • Take an aliquot for immediate analysis to establish the baseline concentration (T=0).

    • Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature; protected from light).

  • Sample Analysis at Subsequent Timepoints:

    • At predetermined intervals (e.g., 24 hours, 7 days, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.

    • Allow the sample to thaw completely at room temperature.

    • Prepare the sample for analysis according to your established analytical method (e.g., dilution, protein precipitation, etc.).

  • Quantification of ILA:

    • Analyze the samples using a validated analytical method, such as HPLC with UV or fluorescence detection, or LC-MS/MS.

    • The separation is typically achieved on a C8 or C18 reversed-phase column.

    • Fluorimetric detection can be used with an excitation wavelength of approximately 280-285 nm and an emission wavelength of around 350-355 nm.

  • Data Analysis:

    • Calculate the concentration of ILA at each time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • Plot the percentage of remaining ILA against time to visualize the degradation kinetics.

Diagrams

Troubleshooting_Workflow start Start: Low ILA Recovery Observed sample_handling Review Sample Handling & Storage start->sample_handling light Light Exposure? sample_handling->light Check extraction Evaluate Extraction Protocol solvent Optimal Solvent/pH? extraction->solvent analysis Assess Analytical Method matrix_effects Matrix Effects? analysis->matrix_effects temp Correct Temperature? light->temp No solution_light Action: Use amber vials, work in low light. light->solution_light Yes freeze_thaw Freeze-Thaw Cycles? temp->freeze_thaw Yes solution_temp Action: Verify freezer temperature. temp->solution_temp No freeze_thaw->extraction No solution_freeze_thaw Action: Aliquot samples for single use. freeze_thaw->solution_freeze_thaw Yes homogenization Complete Homogenization? solvent->homogenization Yes solution_solvent Action: Test different solvents and adjust pH. solvent->solution_solvent No homogenization->analysis Yes solution_homogenization Action: Optimize tissue disruption method. homogenization->solution_homogenization No internal_std Using Internal Standard? matrix_effects->internal_std No solution_matrix Action: Improve sample cleanup (e.g., SPE). matrix_effects->solution_matrix Yes solution_internal_std Action: Incorporate a stable isotope-labeled standard. internal_std->solution_internal_std No

Caption: Troubleshooting workflow for low this compound recovery.

ILA_Degradation_Pathway cluster_factors cluster_prevention ILA This compound (ILA) Degraded_Products Degraded Products (Loss of Signal) ILA->Degraded_Products Degradation_Factors Degradation Factors Degradation_Factors->ILA Light Light (UV, Ambient) Light->ILA causes Temp High Temperature Temp->ILA causes Oxidation Oxygen / Metal Ions Oxidation->ILA causes pH Extreme pH pH->ILA causes Prevention_Strategies Prevention Strategies Prevention_Strategies->ILA prevents degradation Protect_Light Use Amber Vials Protect_Light->Light Store_Cold Store at -20°C or -80°C Store_Cold->Temp Inert_Atmosphere Use Inert Gas (N2, Ar) Inert_Atmosphere->Oxidation Control_pH Maintain Neutral pH Control_pH->pH Aliquot Aliquot Samples Aliquot->ILA minimizes handling impact

Caption: Factors leading to ILA degradation and prevention strategies.

References

Selecting the appropriate internal standard for Indolelactic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Indolelactic acid (ILA) using a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of this compound (ILA)?

A1: The most suitable internal standard for the quantification of this compound (ILA) is a stable isotope-labeled (SIL) version of the analyte itself.[1][2][3] this compound-d5 is a commercially available deuterated internal standard that is ideal for this purpose.[4] SIL internal standards are considered the gold standard in quantitative bioanalysis as they share nearly identical chemical and physical properties with the analyte.[2] This ensures they co-elute chromatographically and experience similar effects from the sample matrix, leading to more accurate and precise quantification by correcting for variability during sample preparation, chromatography, and ionization.

Q2: Where in the experimental workflow should the internal standard be added?

A2: The internal standard should be added as early as possible in the sample preparation process. For plasma or serum samples, this is typically after thawing and just before protein precipitation or extraction. Adding the internal standard at the beginning ensures that it accounts for any analyte loss or variability throughout the entire sample preparation procedure, including extraction, evaporation, and reconstitution steps.

Q3: What are the key considerations for the stability of this compound during sample storage and analysis?

A3: Like many indole-containing molecules, this compound can be susceptible to degradation. Key factors to consider for maintaining its stability include:

  • Light Exposure: Indole (B1671886) derivatives can be sensitive to photodegradation. It is advisable to use amber-colored vials and minimize exposure to direct light during sample handling and storage.

  • pH: Extreme pH conditions can lead to the degradation of indole compounds. Maintaining a pH in the neutral range of 6-7 is generally recommended for stability.

  • Temperature: To prevent degradation, samples should be kept on ice or at 4°C during processing. For long-term storage, freezing at -80°C is recommended.

  • Oxidation: The indole ring is susceptible to oxidation. Minimizing exposure to air and potential metal ion contaminants can help preserve the integrity of the analyte.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. It is best practice to aliquot samples into single-use volumes before long-term storage.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol outlines a method for the quantification of this compound (ILA) in human plasma using this compound-d5 as an internal standard with LC-MS/MS.

1. Sample Preparation: Protein Precipitation

This is a straightforward and common method for plasma sample preparation.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d5 in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ILA)204.07158.0515
This compound-d5 (ILA-d5)209.10163.0815

Note: The MRM transition for ILA is based on published data. The transition for ILA-d5 is a predicted value based on a similar fragmentation pattern and should be empirically optimized on your mass spectrometer.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Secondary Interactions with Column: Acidic compounds like ILA can interact with residual silanols on the silica-based column, leading to peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to keep the analyte protonated. Consider using a column with end-capping or a different stationary phase.
Column Contamination: Flush the column with a strong solvent. If the problem persists, replace the column. The use of a guard column is recommended to protect the analytical column.
Sample Solvent Mismatch: The solvent used to reconstitute the sample should be as weak as or weaker than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Issue 2: High Variability in Results or Low Analyte Recovery

Potential Cause Troubleshooting Step
Matrix Effects: Components in the plasma matrix can co-elute with ILA and suppress or enhance its ionization. To mitigate this, improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also reduce matrix effects.
Analyte Instability: As discussed in the FAQs, protect samples from light, extreme pH, and high temperatures. Prepare fresh standards and quality control samples regularly.
Inconsistent Sample Preparation: Ensure precise and consistent pipetting, vortexing, and evaporation steps. Automating these steps where possible can improve reproducibility.

Issue 3: No or Low Signal for ILA and/or Internal Standard

Potential Cause Troubleshooting Step
Incorrect MS/MS Parameters: Infuse a standard solution of ILA and ILA-d5 directly into the mass spectrometer to optimize the precursor and product ions, collision energy, and other compound-specific parameters.
Source Contamination: The ESI source can become contaminated over time, especially with complex matrices like plasma. Clean the ion source according to the manufacturer's instructions.
Sample Preparation Issues: Verify that the internal standard was added to all samples. Review the extraction procedure to ensure no steps were missed that could lead to significant analyte loss.

Visualizations

Tryptophan_Metabolism Tryptophan to this compound Pathway Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Aromatic amino acid aminotransferase Indolelactic_acid This compound (ILA) Indole_3_pyruvic_acid->Indolelactic_acid Indolelactate dehydrogenase

Caption: Tryptophan metabolism to this compound.

Quantification_Workflow Internal Standard Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound-d5 (Internal Standard) Sample->Add_IS Extraction Protein Precipitation (Acetonitrile) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Ratio of Analyte to IS) Data_Processing->Quantification

Caption: Workflow for ILA quantification using an internal standard.

References

Best practices for preparing Indolelactic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation of Indolelactic acid (ILA) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. The most commonly used and recommended solvents are Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For in vivo experiments where organic solvents may be toxic, it is possible to dissolve ILA in aqueous buffers, though this may require pH adjustment.[3]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound can vary slightly depending on the source and purity of the compound. It is highly soluble in DMSO.[2][4] For specific quantitative data, please refer to the table below. It is recommended to use fresh, high-purity solvents to achieve optimal dissolution.[2]

Q3: How should I store the solid this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to six months.[4]

Q4: Can I dissolve this compound in water?

A4: Yes, this compound has some solubility in water.[2][5] However, for higher concentrations, it may be necessary to adjust the pH of the solution. For the related compound, Indole-3-acetic acid, dissolving in an alkaline solution (like with NaOH) and then neutralizing the pH is a common practice.[3]

Troubleshooting Guide

Q1: My this compound is not dissolving completely in the solvent. What should I do?

A1: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Solvent Volume: You may be trying to prepare a solution that is too concentrated. Refer to the solubility table to ensure you are within the soluble range.

  • Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Using an ultrasonic bath can help to break up particles and enhance dissolution.[6]

  • Use Fresh Solvent: If using DMSO, be aware that it is hygroscopic (absorbs moisture from the air). Absorbed water can reduce the solubility of ILA.[2] Use freshly opened, anhydrous grade DMSO for best results.

  • pH Adjustment (for aqueous solutions): If dissolving in a buffer, the pH may need to be adjusted to the alkaline range to fully dissolve the ILA, followed by neutralization.[3]

Q2: I see precipitation in my stock solution after storing it. Is it still usable?

A2: Precipitation upon storage, especially after a freeze-thaw cycle, indicates that the compound may have come out of solution. Before use, you can try to redissolve the precipitate by gently warming the vial and vortexing. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration in your experiments. To prevent this, ensure the initial stock concentration is not too close to the solubility limit and store it in aliquots to minimize freeze-thaw cycles.[4]

Q3: The color of my this compound solution has changed. What does this mean?

A3: A change in color could indicate degradation of the compound. This compound, like other indole (B1671886) compounds, can be sensitive to light and oxidation.[7] It is best to prepare fresh solutions if you observe a significant color change. Always store stock solutions protected from light.

Quantitative Data Summary

SolventSolubilityNotes
DMSOUp to 100 mg/mL (487.30 mM)[4]Hygroscopic; use freshly opened solvent. Sonication may be needed.[2][4][6]
EthanolApproximately 2 mg/mL[1]-
Dimethylformamide (DMF)Approximately 10 mg/mL[1]-
Water3 mg/mL[2] to 17 mg/mL[5]Solubility can be pH-dependent.

Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 100 mM solution, you will need 20.52 mg (Molecular Weight = 205.21 g/mol ).

    • Transfer the weighed powder to a sterile vial.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. If necessary, use a brief sonication to aid dissolution.[6]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[4]

Visualizations

TroubleshootingWorkflow Troubleshooting ILA Dissolution start Start: ILA not dissolving check_conc Is the concentration below the solubility limit? start->check_conc consider_ph For aqueous solutions, consider pH adjustment start->consider_ph reduce_conc Reduce concentration check_conc->reduce_conc No use_sonication Apply gentle warming or sonication check_conc->use_sonication Yes reduce_conc->check_conc check_solvent Is the DMSO fresh and anhydrous? use_sonication->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No success ILA Dissolved check_solvent->success Yes use_fresh_dmso->success

Caption: Troubleshooting workflow for dissolving this compound.

SolventSelection Factors for Solvent Selection ila This compound solvent_choice Choice of Solvent ila->solvent_choice dmso DMSO (High Solubility) solvent_choice->dmso High Concentration Needed ethanol Ethanol (Moderate Solubility) solvent_choice->ethanol Intermediate Concentration aqueous Aqueous Buffer (Lower Solubility, In Vivo Compatibility) solvent_choice->aqueous Biocompatibility is Key in_vitro In Vitro dmso->in_vitro ethanol->in_vitro in_vivo In Vivo aqueous->in_vivo experiment_type Experimental Application experiment_type->in_vitro experiment_type->in_vivo in_vitro->solvent_choice in_vivo->solvent_choice

Caption: Logical relationship for selecting a suitable solvent for ILA.

ILA_Signaling ILA Signaling Pathway Activation ILA This compound AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR activates Nrf2 Nrf2 Signaling Pathway AhR->Nrf2 activates Anti_inflammatory Anti-inflammatory Response Nrf2->Anti_inflammatory leads to

Caption: Simplified signaling pathway for this compound.[8][9]

References

Validation & Comparative

Validating the AhR-Dependent Effects of Indolelactic Acid: A Comparative Guide to Using CH223191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the Aryl hydrocarbon Receptor (AhR)-dependent effects of Indolelactic acid (ILA), with a focus on the use of the antagonist CH223191. Supporting experimental data, detailed protocols, and pathway visualizations are included to facilitate experimental design and data interpretation.

This compound (ILA), a tryptophan metabolite produced by the gut microbiota, has garnered significant interest for its role in modulating host physiology through the activation of the Aryl hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, intestinal homeostasis, and cellular differentiation.[2][3] Validating that the observed biological effects of ILA are indeed mediated by AhR is a critical step in research and drug development. The synthetic antagonist CH223191 is a widely used tool for this purpose.[4][5]

The Role of CH223191 in Validating ILA's AhR-Dependent Activity

CH223191 is a potent and specific AhR antagonist that competitively inhibits the binding of AhR agonists. It is characterized as a pure antagonist, meaning it does not exhibit partial agonist activity even at high concentrations, a common issue with other antagonists like α-Naphthoflavone. CH223191 has been shown to be effective in blocking the AhR-dependent effects of various ligands, including the potent toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and endogenous ligands like ILA. Its mechanism of action involves preventing the nuclear translocation of the AhR, a key step in the activation of its target genes.

Comparative Analysis of Experimental Validation Techniques

The validation of ILA's AhR-dependent effects using CH223191 typically involves a combination of in vitro and in vivo assays. Below is a comparison of common experimental approaches.

In Vitro Validation
Experimental Assay Principle Typical Readout ILA Concentration CH223191 Concentration Alternative Antagonists References
AhR Reporter Gene Assay Genetically engineered cell lines (e.g., HepG2, HT29) expressing a reporter gene (e.g., luciferase) under the control of AhR-responsive elements (DREs). AhR activation by ILA drives reporter gene expression, which is inhibited by CH223191.Luminescence or fluorescence intensity.100 nM - 200 µM1 µM - 30 µMGNF351, StemRegenin 1 (SR1)
Target Gene Expression (qPCR) Measurement of mRNA levels of known AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), in response to ILA treatment with or without CH223191.Fold change in mRNA expression.100 nM - 200 µM1 µM - 10 µM3'-methoxy-4'-nitroflavone (MNF)
Western Blot Detection of protein expression levels of AhR or its downstream targets. Can also be used to assess the inhibition of AhR nuclear translocation by CH223191.Protein band intensity.100 nM1 µMNot specified
Cell-Based Functional Assays Measurement of a biological response in cultured cells known to be influenced by AhR activation, such as cytokine production (e.g., IL-22), cell differentiation, or barrier function.Cytokine concentration (ELISA), cell morphology, transepithelial electrical resistance (TEER).100 nM - 200 µM1 µM - 10 µMNot specified
In Vivo Validation
Experimental Model Administration Route ILA Dosage CH223191 Dosage Key Endpoints References
Mouse Models of Disease (e.g., Colitis, Endometritis) Oral gavage (ILA), Intraperitoneal injection (CH223191)Varies by study10 mg/kg/dayDisease severity scores, histological analysis, tissue gene expression, immune cell populations.
Syngeneic Tumor Models Not specifiedNot specifiedNot specifiedTumor volume, immune cell infiltration.

Experimental Protocols

AhR Reporter Gene Assay Protocol
  • Cell Seeding: Seed HepG2-Lucia™ AhR or HT29-Lucia™ AhR reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Antagonist Pre-treatment: Pre-treat cells with desired concentrations of CH223191 (e.g., 1 µM, 10 µM) for 1 hour.

  • Agonist Treatment: Add various concentrations of ILA to the wells. Include a positive control (e.g., TCDD) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to cell viability if necessary. Compare the luminescence signal in ILA-treated wells with and without CH223191.

qPCR for AhR Target Gene Expression Protocol
  • Cell Culture and Treatment: Culture cells (e.g., primary colonocytes, intestinal epithelial cell lines) to ~80% confluency. Treat with ILA with or without pre-treatment with CH223191 for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for AhR target genes (e.g., CYP1A1, AHRR) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams are provided in DOT language.

cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-Hsp90-XAP2 Complex ILA->AhR_complex Binds AhR_ILA AhR-ILA AhR_complex->AhR_ILA Conformational Change AhR_ILA_ARNT AhR-ILA-ARNT Heterodimer AhR_ILA->AhR_ILA_ARNT Translocates & Binds ARNT ARNT ARNT->AhR_ILA_ARNT DRE Dioxin Response Element (DRE) AhR_ILA_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Genes Initiates CH223191 CH223191 CH223191->AhR_complex Blocks ILA Binding

Caption: AhR Signaling Pathway Activation by ILA and Inhibition by CH223191.

start Start: Reporter Cell Line pretreat Pre-treat with CH223191 (or vehicle) start->pretreat treat Treat with ILA (or vehicle) pretreat->treat incubate Incubate (24h) treat->incubate measure Measure Luciferase Activity incubate->measure analyze Analyze Data: Compare ILA vs ILA + CH223191 measure->analyze end Conclusion: AhR-dependent effect validated/refuted analyze->end

References

A Comparative Analysis of the Anti-inflammatory Activities of Indolelactic Acid and Indole-3-Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolelactic acid (ILA) and Indole-3-propionic acid (IPA) are two prominent tryptophan metabolites produced by the gut microbiota that have garnered significant attention for their immunomodulatory and anti-inflammatory properties. Both molecules are recognized as signaling molecules that interact with host receptors to regulate inflammatory responses. This guide provides a comprehensive comparison of their anti-inflammatory activities, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in understanding their mechanisms and potential therapeutic applications.

Quantitative Comparison of Anti-inflammatory Activity

While direct head-to-head comparative studies with standardized IC50 values are limited, the existing literature provides substantial evidence for the anti-inflammatory effects of both ILA and IPA across various experimental models. The following tables summarize key quantitative findings from different studies.

Table 1: Inhibition of Key Inflammatory Mediators by this compound (ILA)

Inflammatory MediatorCell Line/ModelStimulantILA ConcentrationObserved EffectReference
NF-κB ActivationRAW blue macrophagesLPS (10 µg/ml)0.1 - 10 mMSignificant dose-dependent inhibition.[1][2][3][1][2][3]
IL-8 ProductionCaco-2 intestinal epithelial cellsLPSPretreatment with ILASignificant decrease in IL-8 production.[4][4]
IL-8 ProductionHT-29 intestinal epithelial cellsTNF-α (20 ng/ml)0.1, 1, and 10 mMSignificant decrease in IL-8 expression.[4][4]
IL-8 SecretionH4 immature intestinal cellsIL-1β (1ng/ml)1, 5, and 20 µMReduction in IL-8 secretion.[5][6][5][6]

Table 2: Inhibition of Key Inflammatory Mediators by Indole-3-Propionic Acid (IPA)

Inflammatory MediatorCell Line/ModelStimulantIPA ConcentrationObserved EffectReference
NF-κB SignalingMouse macrophage modelLPSDose-dependentInhibition of NF-κB signaling and p65 phosphorylation.[7][7]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Liver of NASH ratsHigh-Fat DietNot specifiedInhibition of expression levels.[7][7]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)NCM460 human colonic epithelial cellsLPS>0.5 mMDose-dependent inhibition of release.[8][8]
Inflammatory Factors (NO, PGE2, TNF-α, IL-6, iNOS, COX-2)Rat chondrocytesIL-1βUp to 80 µMSignificant inhibition of expression.[9][9]
IL-1βSerum of septic miceCecal Ligation and Puncture (CLP)20 mg/kg (oral gavage)Markedly lower levels compared to vehicle.[10][11][10][11]

Signaling Pathways and Mechanisms of Action

Both ILA and IPA exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily involving the Aryl Hydrocarbon Receptor (AhR).

This compound (ILA): ILA is a known ligand for AhR.[12][13] Its binding to AhR can lead to the activation of the Nrf2 pathway, which has antioxidant effects, and the inhibition of the pro-inflammatory NF-κB pathway.[14][15] This mechanism has been shown to be crucial for its ability to suppress the production of inflammatory cytokines like IL-8 in intestinal epithelial cells.[4][6]

Indole-3-Propionic Acid (IPA): IPA also functions as a ligand for both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[16][17] Activation of these receptors by IPA leads to the suppression of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9][18][19] The activation of PXR by IPA has also been linked to the enhancement of intestinal barrier function.[16]

Below are Graphviz diagrams illustrating the signaling pathways and a typical experimental workflow.

Fig. 1: Signaling pathways of ILA and IPA. Max Width: 760px.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome A 1. Cell Culture (e.g., Macrophages, Epithelial Cells) B 2. Pre-treatment with ILA or IPA A->B C 3. Inflammatory Stimulus (e.g., LPS, TNF-α) B->C D 4a. Cytokine Measurement (ELISA, qPCR) C->D E 4b. NF-κB Pathway Analysis (Reporter Assay, Western Blot) C->E F 4c. Gene Expression Analysis (qPCR) C->F G 5. Assessment of Anti-inflammatory Activity D->G E->G F->G

Fig. 2: General experimental workflow. Max Width: 760px.

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory activity of ILA and IPA based on methodologies reported in the literature.

1. Cell Culture and Treatment:

  • Cell Lines:

    • Macrophages: RAW 264.7 (murine), THP-1 (human monocytic, differentiated into macrophages with PMA).[10][11]

    • Intestinal Epithelial Cells: Caco-2, HT-29, NCM460 (human).[4][7][8]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-incubated with various concentrations of ILA or IPA (e.g., 0.1 µM to 10 mM) for a specific duration (e.g., 1 to 24 hours) before being challenged with an inflammatory stimulus.

2. Induction of Inflammation:

  • Lipopolysaccharide (LPS): A common endotoxin (B1171834) used to induce a strong inflammatory response in macrophages and other immune cells. Typical concentrations range from 10 ng/mL to 10 µg/mL.

  • Pro-inflammatory Cytokines: Recombinant cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) or Interleukin-1beta (IL-1β) (e.g., 1 ng/mL) are used to mimic specific inflammatory conditions.

3. Assessment of Anti-inflammatory Effects:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the cell culture supernatant.

  • Quantitative Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

  • Western Blotting: Used to analyze the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, p38).

  • NF-κB Reporter Assays: Utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify NF-κB transcriptional activity.

Conclusion

Both this compound and Indole-3-propionic acid demonstrate significant anti-inflammatory properties by modulating the AhR and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokine production. While ILA's mechanism also involves the Nrf2 pathway, IPA's actions are mediated through both AhR and PXR. The available data suggests that both compounds are potent immunomodulators. However, the lack of direct comparative studies under identical experimental conditions makes it challenging to definitively state which compound is more potent. The choice between ILA and IPA for further research or therapeutic development may depend on the specific inflammatory context and the desired signaling pathways to be targeted. This guide provides a foundational comparison to inform such decisions and highlights the need for further research to elucidate the nuanced differences in their anti-inflammatory profiles.

References

Comparative analysis of tryptophan metabolites in modulating gut barrier function

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the differential effects of key tryptophan metabolites on intestinal barrier function, supported by experimental data and detailed protocols.

The intricate interplay between the host and its gut microbiota is a focal point of modern biomedical research. A critical aspect of this relationship is the metabolism of dietary components by gut bacteria, leading to the production of a vast array of bioactive molecules. Among these, metabolites derived from the essential amino acid tryptophan have emerged as pivotal regulators of intestinal homeostasis, particularly in maintaining the integrity of the gut barrier. This guide provides a comparative analysis of key tryptophan metabolites, their mechanisms of action in modulating gut barrier function, and detailed experimental protocols for their investigation.

Comparative Efficacy of Tryptophan Metabolites on Gut Barrier Function

The gut barrier, a complex multicellular structure, selectively permits the absorption of nutrients while preventing the translocation of harmful luminal contents. Its integrity is primarily maintained by tight junctions (TJs), protein complexes that seal the paracellular space between intestinal epithelial cells. Several tryptophan metabolites have been shown to enhance barrier function by modulating the expression and localization of TJ proteins. The following table summarizes the quantitative effects of three key microbial tryptophan metabolites—Indole-3-propionic acid (IPA), Indoleacrylic acid (IA), and Tryptamine—on gut barrier integrity, as measured by transepithelial electrical resistance (TEER) and the expression of key tight junction proteins.

MetaboliteModel SystemConcentrationEffect on TEERFold Change in Tight Junction Protein Expression (relative to control)Primary Signaling PathwayReference
Indole-3-propionic acid (IPA) LPS-challenged NCM460 cells>0.5 mMIncreased ZO-1, Claudin-1, Occludin: UpregulatedTLR4/NF-κB[1][2]
Caco-2/HT29 co-cultureNot specifiedIncreased Claudin-1, Occludin, ZO-1: UpregulatedNot specified[3][4]
Indoleacrylic acid (IA) T2D rat modelNot specifiedNot directly measuredIntestinal barrier-related proteins: Enhanced expressionAryl hydrocarbon Receptor (AhR) -> IL-22[5]
Mouse modelNot specifiedNot directly measuredNot specifiedAhR
Tryptamine DSS-induced colitis mouse modelNot specifiedAttenuated barrier disruptionNot specified5-HT4R

Key Findings:

  • Indole-3-propionic acid (IPA) consistently demonstrates a robust capacity to enhance gut barrier function by increasing TEER and upregulating the expression of key tight junction proteins, including ZO-1, claudin-1, and occludin. Its mechanism of action has been linked to the inhibition of the pro-inflammatory TLR4/NF-κB pathway.

  • Indoleacrylic acid (IA) also plays a significant role in reinforcing the intestinal barrier. Its effects are primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR), which in turn stimulates the production of interleukin-22 (IL-22), a cytokine known to promote epithelial repair and the expression of barrier-protective proteins.

  • Tryptamine , another microbial metabolite of tryptophan, has been shown to attenuate colitis severity and barrier disruption in animal models. Its mechanism involves the activation of the serotonin (B10506) 4 receptor (5-HT4R), leading to increased mucus release, which contributes to the protective mucus barrier.

Signaling Pathways in Detail

The modulation of gut barrier function by tryptophan metabolites is orchestrated through distinct signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

cluster_IPA Indole-3-propionic acid (IPA) Pathway IPA IPA TLR4 TLR4 IPA->TLR4 Inhibits TJs_IPA Tight Junction Proteins (ZO-1, Occludin, Claudin-1) Upregulation IPA->TJs_IPA NFkB NF-κB TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces Barrier_IPA Gut Barrier Strengthening TJs_IPA->Barrier_IPA

Caption: IPA's protective effect on the gut barrier via TLR4/NF-κB inhibition.

cluster_IA Indoleacrylic acid (IA) Pathway IA IA AhR AhR IA->AhR Activates ILC3 ILC3 AhR->ILC3 in IL22 IL-22 ILC3->IL22 Produces EpithelialCell Intestinal Epithelial Cell IL22->EpithelialCell Acts on Barrier_IA Gut Barrier Repair & Integrity EpithelialCell->Barrier_IA Promotes

Caption: IA-mediated gut barrier enhancement through the AhR-IL-22 axis.

Experimental Protocols

Accurate and reproducible assessment of gut barrier function is paramount. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Gut Barrier Model: Caco-2 Cell Monolayer

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal barrier function. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelium.

Protocol for Caco-2 Monolayer Culture and TEER Measurement:

  • Cell Seeding: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Differentiation: Allow the cells to differentiate for 21 days post-confluence to form a polarized monolayer with stable tight junctions.

  • Treatment: On day 21, treat the cells with the desired tryptophan metabolite by adding it to the apical and/or basolateral compartments of the Transwell® insert. Include appropriate vehicle controls.

  • TEER Measurement: Measure the transepithelial electrical resistance (TEER) at desired time points using an epithelial volt-ohm meter (e.g., Millicell® ERS-2). TEER values are a direct measure of the integrity of the tight junction-sealed barrier.

    • Subtract the resistance of a blank insert (without cells) from the measured resistance.

    • Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm².

cluster_workflow Experimental Workflow: In Vitro Gut Barrier Assay Start Seed Caco-2 cells on Transwell® inserts Culture Culture & Differentiate (21 days) Start->Culture Treat Treat with Tryptophan Metabolites Culture->Treat Measure Measure TEER & Analyze Tight Junctions Treat->Measure End Data Analysis & Comparison Measure->End

References

A Head-to-Head Battle in the Colon: ILA vs. Butyrate on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals distinct and overlapping mechanisms by which Indole-3-lactic acid (ILA) and butyrate (B1204436), two metabolites produced by the gut microbiota, exert anti-cancer effects on colon cancer cells. This guide provides a side-by-side comparison of their impact on cell viability, apoptosis, and cell cycle, supported by detailed experimental protocols and visual representations of the underlying signaling pathways. This information is critical for researchers and drug development professionals exploring novel therapeutic strategies for colorectal cancer.

At a Glance: ILA vs. Butyrate

FeatureIndole-3-lactic acid (ILA)Butyrate
Primary Effect Inhibition of proliferation and induction of apoptosis.Potent inhibition of proliferation and induction of apoptosis.
Cell Lines Tested HCT116, MC38HCT116, HT-29, Caco-2, SW480, and others.
Cell Viability Dose-dependent reduction in cell proliferation and colony formation.[1]Dose- and time-dependent reduction in cell viability.
Apoptosis Induces apoptosis.[1]Strong inducer of apoptosis through mitochondrial pathways.[2][3]
Cell Cycle Arrest Inhibition of proliferation is observed, but specific cell cycle arrest data is limited.Induces cell cycle arrest at G1 or G2/M phase, depending on the cell line and conditions.
Primary Mechanism Inhibition of p-STAT3/HK2 signaling pathway, leading to reduced glycolysis.[1]Histone Deacetylase (HDAC) inhibitor, leading to broad changes in gene expression.
Other Signaling Pathways SP3/TNF-α pathway implicated in apoptosis.[4]Modulates Wnt, mTOR, and MAPK signaling pathways.

In-Depth Analysis

Cell Viability and Proliferation

Both ILA and butyrate demonstrate the ability to reduce the viability and proliferation of colon cancer cells.

Indole-3-lactic acid (ILA): In vitro studies show that ILA inhibits the proliferation of HCT116 and MC38 colon cancer cells in a concentration-dependent manner. This is further supported by colony formation assays, which reveal a significant reduction in the ability of single cells to grow into colonies upon ILA treatment.[1]

Butyrate: As a well-studied short-chain fatty acid, butyrate exhibits potent, dose-dependent inhibition of proliferation across a wide range of colon cancer cell lines. The half-maximal inhibitory concentrations (IC50) for butyrate are cell-type specific and vary with treatment duration. For instance, in HCT116 cells, the IC50 has been reported to be around 1.14 mM at 24 hours, while for HT-29 and Caco-2 cells, higher concentrations are required to achieve a similar effect.

Table 1: Comparative Effects on Cell Viability

ParameterIndole-3-lactic acid (ILA)Butyrate
Cell Proliferation Concentration-dependent inhibition in HCT116 and MC38 cells.[1]Dose-dependent inhibition in HCT116, HT-29, Caco-2, and SW620 cells.
Colony Formation Inhibits colony formation in HCT116 and MC38 cells.[1]Significantly reduces colony formation.
IC50 (HCT116 cells) Data not widely available.~0.83 - 1.14 mM (24-48h).
IC50 (HT-29 cells) Data not available.~2.42 mM (48h).
IC50 (Caco-2 cells) Data not available.~2.15 mM (72h).
Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism for both compounds in their anti-cancer activity.

Indole-3-lactic acid (ILA): ILA treatment has been shown to increase the proportion of apoptotic cells in colon cancer cell lines.[1] One proposed mechanism involves the SP3/TNF-α pathway, suggesting that ILA may promote the expression of the pro-apoptotic protein TNF-α.[4]

Butyrate: Butyrate is a robust inducer of apoptosis in colon cancer cells.[2][3] This is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspases such as caspase-3 and caspase-9.[3]

Table 2: Comparative Effects on Apoptosis

ParameterIndole-3-lactic acid (ILA)Butyrate
Apoptosis Induction Demonstrated to induce apoptosis.[1]Strong and well-documented inducer of apoptosis.[2][3]
Mechanism Implicated in the SP3/TNF-α pathway.[4]Primarily through the mitochondrial pathway involving caspase-3 and -9 activation.[3]
Cell Cycle Regulation

Disruption of the cell cycle is a hallmark of cancer, and both ILA and butyrate interfere with this process, albeit with differing levels of currently understood detail.

Indole-3-lactic acid (ILA): While ILA clearly inhibits the overall proliferation of colon cancer cells, specific quantitative data on its effect on the distribution of cells in the G1, S, and G2/M phases of the cell cycle is currently limited. This represents an important area for future research to fully elucidate its mechanism of action.

Butyrate: Butyrate has been extensively shown to cause cell cycle arrest in colon cancer cells. Depending on the cell line and experimental conditions, this arrest can occur at either the G1/S or the G2/M checkpoint.

  • G1 Arrest: In many cases, butyrate induces a G1 arrest, which is associated with an upregulation of the cyclin-dependent kinase inhibitor p21 and a downregulation of cyclin D1.

  • G2/M Arrest: In other contexts, such as in Caco-2 cells, butyrate has been reported to cause a G2/M block, associated with decreased activity of the p34cdc2 kinase.

Table 3: Comparative Effects on Cell Cycle

ParameterIndole-3-lactic acid (ILA)Butyrate
Cell Cycle Arrest Inhibition of proliferation observed, but specific phase arrest is not well-documented.Induces G1 or G2/M phase arrest.
Key Regulatory Proteins Effects on cyclins and CDKs not yet detailed.Upregulates p21; downregulates cyclin D1 and cdc2 activity.

Signaling Pathways

The anti-cancer effects of ILA and butyrate are orchestrated by their influence on specific intracellular signaling pathways.

Indole-3-lactic acid (ILA): The primary mechanism of action for ILA in colon cancer cells appears to be independent of the aryl hydrocarbon receptor (AHR). Instead, ILA directly inhibits the phosphorylation of STAT3, a key transcription factor often overactive in cancer. This leads to the downregulation of Hexokinase 2 (HK2), a critical enzyme in glycolysis. By suppressing glycolysis, ILA effectively targets the altered metabolism of cancer cells, known as the Warburg effect.[1]

ILA_Pathway ILA Indole-3-lactic acid (ILA) pSTAT3 p-STAT3 ILA->pSTAT3 inhibits Proliferation Cell Proliferation ILA->Proliferation inhibits Apoptosis Apoptosis ILA->Apoptosis induces HK2 Hexokinase 2 (HK2) pSTAT3->HK2 activates Glycolysis Glycolysis HK2->Glycolysis promotes Glycolysis->Proliferation supports

ILA Signaling Pathway in Colon Cancer Cells.

Butyrate: Butyrate's primary mode of action is as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the expression of a multitude of genes, including those involved in cell cycle control (e.g., p21), apoptosis, and differentiation. Beyond this epigenetic regulation, butyrate also modulates several key cancer-related signaling pathways:

  • Wnt Signaling: In cancer cells with a hyperactive Wnt pathway, butyrate can paradoxically enhance Wnt signaling to a level that triggers apoptosis.

  • mTOR Signaling: Butyrate has been shown to deactivate the mTOR/S6K1 signaling pathway, which is crucial for cell growth and proliferation.

  • MAPK Signaling: The effects of butyrate on the MAPK pathway can be complex and cell-type dependent, but it often involves the modulation of ERK activity.

Butyrate_Pathway Butyrate Butyrate HDAC HDAC Butyrate->HDAC inhibits Wnt Wnt Signaling Butyrate->Wnt modulates mTOR mTOR Signaling Butyrate->mTOR inhibits GeneExpression Altered Gene Expression (e.g., p21 up, Cyclin D1 down) HDAC->GeneExpression regulates CellCycleArrest Cell Cycle Arrest (G1 or G2/M) GeneExpression->CellCycleArrest leads to Apoptosis Apoptosis GeneExpression->Apoptosis leads to Wnt->Apoptosis can trigger

Butyrate's Multi-faceted Signaling in Colon Cancer Cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.

Cell Viability Assay (CCK-8 Assay)

CCK8_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 s1 Seed colon cancer cells in 96-well plate s2 Treat cells with various concentrations of ILA or Butyrate s1->s2 s3 Add CCK-8 solution to each well s2->s3 s4 Incubate for 1-4 hours s3->s4 s5 Measure absorbance at 450 nm s4->s5

Workflow for CCK-8 Cell Viability Assay.
  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ILA or butyrate in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Analysis a1 Seed and treat cells with ILA or Butyrate in 6-well plates a2 Harvest cells by trypsinization a1->a2 a3 Wash with PBS and resuspend in Annexin V binding buffer a2->a3 a4 Add Annexin V-FITC and Propidium Iodide (PI) a3->a4 a5 Incubate in the dark a4->a5 a6 Analyze by flow cytometry a5->a6

Workflow for Annexin V/PI Apoptosis Assay.
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ILA or butyrate for a specified time.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

CellCycle_Workflow cluster_0 Cell Treatment & Harvest cluster_1 Fixation & Staining cluster_2 Analysis c1 Treat cells with ILA or Butyrate c2 Harvest and wash cells c1->c2 c3 Fix cells in cold 70% ethanol (B145695) c2->c3 c4 Treat with RNase A c3->c4 c5 Stain with Propidium Iodide (PI) c4->c5 c6 Analyze by flow cytometry c5->c6

Workflow for Propidium Iodide Cell Cycle Analysis.
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Both ILA and butyrate emerge as promising microbial metabolites with significant anti-cancer properties against colon cancer cells. Butyrate, as an HDAC inhibitor, has a broad and potent effect on gene expression, leading to well-documented cell cycle arrest and apoptosis. ILA, on the other hand, presents a more targeted mechanism by disrupting cancer cell metabolism through the p-STAT3/HK2 pathway.

While the effects of butyrate are more extensively characterized, the distinct mechanism of ILA warrants further investigation. Specifically, a detailed analysis of ILA's impact on cell cycle progression and its regulatory proteins is needed to fully understand its therapeutic potential. The synergistic effects of combining these two metabolites, or their use in conjunction with conventional chemotherapies, also represent exciting avenues for future research in the fight against colorectal cancer.

References

Indolelactic Acid's Interaction with the Nrf2 Pathway: A Comparative Specificity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Indolelactic acid (ILA) and other well-characterized activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The objective is to offer a clear perspective on the specificity of ILA's interaction with this critical cytoprotective signaling cascade, supported by experimental data and detailed methodologies.

Introduction to the Nrf2 Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

This compound: An Indirect Nrf2 Activator

Current research indicates that this compound (ILA), a metabolite of tryptophan produced by gut microbiota, activates the Nrf2 pathway through an indirect mechanism. ILA functions as a ligand for the Aryl Hydrocarbon Receptor (AhR)[1][2][3][4][5]. The activation of AhR by ILA leads to the upregulation of Nrf2 expression and its subsequent nuclear translocation, thereby initiating the antioxidant response. This AhR-dependency is a key differentiator of ILA's mechanism compared to direct Nrf2 activators. This indirect activation has been shown to protect against conditions like doxorubicin-induced cardiotoxicity and intestinal barrier damage.

Comparative Analysis of Nrf2 Activators

This section compares ILA with well-established Nrf2 activators: Sulforaphane, tert-Butylhydroquinone (tBHQ), and the potent synthetic activator, CDDO-Im.

Table 1: Comparison of Nrf2 Activator Potency and Mechanism

CompoundMechanism of ActionPotency (EC50/Effective Concentration)Key References
This compound (ILA) Indirect: AhR agonist leading to Nrf2 upregulation.EC50 for AhR activation not definitively established. Effective in the micromolar range in vitro.
Sulforaphane Direct: Covalently modifies cysteine residues on Keap1.~5 µM for Nrf2-dependent gene expression.
tert-Butylhydroquinone (tBHQ) Direct: Covalently modifies cysteine residues on Keap1.Effective at concentrations >2 µM.
CDDO-Im Direct: Covalently modifies cysteine residues on Keap1.Highly potent, active in the nanomolar range.

Specificity and Potential Off-Target Effects of this compound

While the primary described mechanism for ILA's Nrf2 activation is through AhR, emerging evidence suggests potential interactions with other signaling pathways, which is crucial for understanding its overall specificity and potential for off-target effects.

  • STAT3 Pathway: ILA has been shown to inhibit the phosphorylation of STAT3, which can impact glycolysis in cancer cells.

  • PI3K/AKT Pathway: In the context of preeclampsia-like symptoms, ILA was found to promote endothelial cell functions through the PI3K/AKT signaling pathway following AhR activation.

  • Ras/ERK Pathway: Some studies suggest a potential role for ILA in modulating the Ras/ERK pathway, particularly in the context of neuronal differentiation.

A comprehensive, global proteomics analysis of ILA's off-target effects is not yet available in the literature, highlighting an area for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess Nrf2 activation.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce Nrf2-mediated transcription.

Materials:

  • HepG2 cells stably transfected with an ARE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compounds (ILA, Sulforaphane, etc.).

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Protocol:

  • Seed HepG2-ARE cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and luciferase assay reagent to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Measure luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Western Blot for Nrf2 Nuclear Translocation

This method determines the amount of Nrf2 protein that has moved into the nucleus, a key step in its activation.

Materials:

  • Cell culture plates and reagents.

  • Test compounds.

  • Nuclear and cytoplasmic extraction kit.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treat cultured cells with test compounds for the desired time.

  • Harvest cells and separate nuclear and cytoplasmic fractions using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Probe the same membrane with antibodies against Lamin B1 and β-actin to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ILA This compound AhR AhR ILA->AhR Binds AhR->Nrf2_nu Upregulates expression Proteasome Proteasome Ub->Proteasome Degradation Direct_Activators Direct Activators (Sulforaphane, tBHQ, CDDO-Im) Direct_Activators->Keap1 Inhibit ARE ARE Nrf2_nu->ARE Binds Target_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Target_Genes Transcription Experimental_Workflow cluster_are_assay ARE-Luciferase Reporter Assay cluster_western_blot Western Blot for Nrf2 Translocation A1 Seed ARE-reporter cells A2 Treat with compounds A1->A2 A3 Incubate (18-24h) A2->A3 A4 Add luciferase substrate A3->A4 A5 Measure luminescence A4->A5 End End: Compare compound efficacy A5->End Quantitative activation data B1 Treat cells with compounds B2 Fractionate nucleus and cytoplasm B1->B2 B3 Run SDS-PAGE and transfer B2->B3 B4 Probe with anti-Nrf2 antibody B3->B4 B5 Detect and quantify B4->B5 B5->End Confirmation of translocation Start Start: Assess Nrf2 Activation Start->A1 Start->B1 ILA_Specificity cluster_primary Primary Target cluster_downstream Downstream Effect cluster_offtarget Potential Off-Targets ILA This compound AhR AhR ILA->AhR Activates STAT3 STAT3 Pathway ILA->STAT3 Inhibits (AhR-independent) PI3K_AKT PI3K/AKT Pathway ILA->PI3K_AKT Modulates (AhR-dependent) Ras_ERK Ras/ERK Pathway ILA->Ras_ERK Modulates Nrf2 Nrf2 Pathway AhR->Nrf2 Upregulates

References

A Comparative Guide to Indolelactic Acid Metabolism and Function Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Indolelactic acid (ILA) metabolism and function, with a focus on humans and mice. ILA, a tryptophan metabolite produced by the gut microbiota, is emerging as a key signaling molecule in host-microbe interactions, with significant implications for immunology, gastroenterology, and neurology. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of ILA's multifaceted roles.

Data Presentation: Quantitative Comparison of this compound

The following table summarizes available quantitative data on ILA concentrations in various biological matrices across species. It is important to note that direct comparative studies under identical conditions are limited, and values can vary significantly based on diet, age, gut microbiome composition, and analytical methods.

SpeciesMatrixConditionILA ConcentrationReference
Human Plasma (free)Healthy Adult1.34 ± 0.46 ng/mL[1]
FecesHealthy Infant (B. infantis high)Higher amounts (relative)[2]
FecesHealthy Newborns (stool vs. meconium)Significantly higher in stool[3]
FecesColorectal Cancer Patients (late stage)Significantly lower than healthy controls[4]
UrineHealthy Adult0.9 umol/mmol Creatinine[5]
Mouse SerumGerm-FreeDetectable but significantly lower than conventional[6][7]
SerumConventional (C57BL/6)~10-20 ng/mL (estimated from graph)[7]
FecesDSS-induced colitis model (ILA-treated)Increased compared to control[8]
Cecal ContentConventionalSignificantly higher than Germ-Free[6]

Metabolism and Biosynthesis: A Cross-Species Overview

The primary route of ILA synthesis is through the metabolism of the essential amino acid tryptophan by the gut microbiota.

Biosynthesis Pathway:

The main pathway for ILA production involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by microbial aromatic amino acid aminotransferases. IPyA is then reduced to ILA by phenyllactate dehydrogenase.[9]

  • Key Bacterial Producers:

    • Humans: Bifidobacterium species, particularly those prevalent in the infant gut such as B. longum subsp. infantis, B. breve, and B. bifidum, are significant producers of ILA.[9] Lactobacillus species also contribute to ILA production.

    • Mice: While there is less specific data for mice, studies on the mouse gut microbiome suggest that members of the Firmicutes and Bacteroidetes phyla are involved in tryptophan metabolism.[10][11] Lactobacillus species have been shown to produce ILA in mice.[10]

Host Metabolism/Degradation:

Information on the specific pathways of ILA degradation by host enzymes in either humans or mice is limited in the currently available literature. It is known that other indole (B1671886) derivatives undergo hepatic metabolism, but the specific catabolic fate of ILA remains an area for further investigation.

Function: A Comparative Analysis

ILA primarily functions as a signaling molecule through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][12]

AhR Activation and Downstream Effects:

Upon binding to ILA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.

  • Immune Modulation:

    • T-Cell Differentiation: ILA has been shown to modulate T-cell differentiation. It can suppress the differentiation of pro-inflammatory Th17 cells and promote the development of regulatory T cells (Tregs), contributing to an anti-inflammatory environment.[9] This effect has been observed in both human and mouse immune cells.

    • Anti-inflammatory Effects: ILA reduces the production of pro-inflammatory cytokines. For example, in immature human intestinal enterocytes and in mouse models of intestinal inflammation, ILA has been shown to decrease the inflammatory response.[8][12]

  • Intestinal Barrier Function:

    • ILA enhances intestinal barrier integrity by promoting the expression of tight junction proteins. This has been demonstrated in human intestinal epithelial cell lines and is a critical function in maintaining gut homeostasis.[13]

  • Neuroprotection:

    • Studies have suggested that ILA may have neuroprotective properties. It has been shown to promote neurite outgrowth in PC12 cells (a rat cell line) in an AhR-dependent manner.[14]

Species-Specific Differences in AhR:

Experimental Protocols

1. Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of ILA. Specific parameters will need to be optimized for individual instruments and matrices.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d5-Indolelactic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions:

      • ILA: Precursor ion (m/z) 204.08 -> Product ion (m/z) 130.06

      • d5-ILA (IS): Precursor ion (m/z) 209.11 -> Product ion (m/z) 135.09

2. In Vitro T-Helper Cell Differentiation Assay

This protocol outlines the general procedure for differentiating naive CD4+ T cells into Th17 or Treg lineages to assess the immunomodulatory effects of ILA.

  • Cell Isolation:

    • Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add the desired concentrations of ILA (e.g., 0, 1, 10, 100 µM).

    • Add the appropriate cytokine cocktail for differentiation:

      • Th17 Differentiation: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

      • Treg Differentiation: TGF-β (5 ng/mL) and IL-2 (100 U/mL).

    • Incubate for 3-5 days at 37°C and 5% CO2.

  • Analysis:

    • After incubation, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Perform intracellular staining for lineage-specific transcription factors (RORγt for Th17, FoxP3 for Treg) and cytokines (IL-17A for Th17, IL-10 for Treg).

    • Analyze the cell populations by flow cytometry.

Visualizations

This compound Biosynthesis and Signaling Pathway

ILA_Pathway cluster_microbiota Gut Microbiota cluster_host Host Cell Tryptophan Tryptophan IPyA Indole-3-pyruvic Acid Tryptophan->IPyA Aromatic amino acid aminotransferase ILA_produced This compound (ILA) IPyA->ILA_produced Phenyllactate dehydrogenase ILA_signal ILA ILA_produced->ILA_signal Enters Host Circulation AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) ILA_signal->AhR_complex Binds AhR_ligand ILA-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT ILA-AhR-ARNT (Nuclear Complex) AhR_ligand->AhR_ARNT Nuclear Translocation and Dimerization with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., Cyp1a1, IL-10) XRE->Target_Genes Initiates Immune_Modulation Immune Modulation (e.g., ↓Th17, ↑Treg) Target_Genes->Immune_Modulation Barrier_Function Enhanced Intestinal Barrier Function Target_Genes->Barrier_Function

Caption: Biosynthesis of ILA by gut microbiota and its subsequent activation of the host AhR signaling pathway.

Experimental Workflow: Quantification of ILA by LC-MS/MS

LCMS_Workflow start Biological Sample (Plasma, Tissue Homogenate) protein_precipitation Protein Precipitation (Ice-cold Methanol + Internal Standard) start->protein_precipitation centrifugation1 Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection evaporation Evaporation to Dryness (Nitrogen Stream) supernatant_collection->evaporation reconstitution Reconstitution (50% Methanol) evaporation->reconstitution centrifugation2 Final Centrifugation (14,000 x g, 5 min, 4°C) reconstitution->centrifugation2 analysis LC-MS/MS Analysis (C18 column, ESI-, MRM) centrifugation2->analysis

Caption: General workflow for the extraction and quantification of this compound from biological samples using LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of Indolelactic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper disposal of indolelactic acid in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance. All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][2]

Hazard Assessment and Safety Precautions

This compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200. However, it is known to cause skin and eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory to protect against accidental skin exposure.

Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to light yellow solid
pKa (Strongest Acidic) ~4.14
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[1][2]

Disposal Procedures

There are two primary methods for the disposal of this compound, depending on the quantity of waste and local regulations. The preferred and most universally compliant method is collection for chemical waste disposal.

DisposalWorkflow start This compound Waste Generated decision Is drain disposal of neutralized non-hazardous waste permitted by local regulations? start->decision collect_waste Collect in a labeled, compatible waste container. decision->collect_waste No neutralization_protocol Follow Neutralization Protocol (See Section 2.2) decision->neutralization_protocol Yes (for small quantities) request_pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. collect_waste->request_pickup end Disposal Complete request_pickup->end drain_disposal Dispose of neutralized solution down the drain with copious amounts of water. neutralization_protocol->drain_disposal drain_disposal->end

This compound Disposal Workflow
Method 1: Collection for Chemical Waste Disposal (Recommended)

This method is the safest and ensures compliance regardless of local ordinances.

Experimental Protocol:

  • Waste Container: Designate a clearly labeled, leak-proof, and chemically compatible container for solid this compound waste. The label should include the full chemical name ("this compound") and the approximate amount.

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources.

  • Disposal Request: Once the container is full, or as per your institution's guidelines, arrange for a waste pickup by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Method 2: Neutralization and Drain Disposal (Permissible in Some Jurisdictions for Small Quantities)

This method should only be used for small, laboratory-scale quantities of this compound and only if permitted by your institution and local wastewater treatment authority. As a weak acid (pKa ≈ 4.14), it can be neutralized with a weak base.[5]

Experimental Protocol: Neutralization of 1 gram of this compound

  • Preparation:

    • Perform the entire procedure in a fume hood.

    • Wear all required PPE as listed in Table 1.

    • Prepare a stir plate and a beaker (e.g., 250 mL) containing a stir bar.

  • Dilution:

    • Add approximately 100 mL of water to the beaker.

    • Slowly add 1 gram of this compound to the water while stirring. It may not fully dissolve.

  • Neutralization:

    • Slowly add a 5% solution of sodium bicarbonate (baking soda) dropwise to the this compound mixture with continuous stirring. A weak base is preferred to control the reaction rate and heat generation.

    • The neutralization of a weak acid is less exothermic than that of a strong acid, but it will still generate some heat.[1] Proceed slowly to avoid excessive heat or foaming.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.

  • Disposal:

    • Once the pH is stable within the neutral range, the solution can be poured down the sanitary sewer.

    • Flush the drain with at least 20 times the volume of the neutralized solution with cold water.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuation: If the spill is large or if dust is generated, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Cleanup:

    • For small spills of solid material, carefully sweep up the powder, avoiding dust generation.

    • Place the swept material into a labeled container for chemical waste disposal.

    • Clean the spill area with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]

    • Skin Contact: Remove contaminated clothing and flush skin with plenty of running water and soap. Seek medical attention if irritation occurs.[1][4]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

References

Personal protective equipment for handling Indolelactic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Indolelactic acid. To ensure the well-being of all laboratory personnel and maintain a safe research environment, a conservative approach is recommended, treating this compound as a potential skin and eye irritant.

Hazard Identification and Classification

While some sources classify this compound as non-hazardous, other data indicates it as a skin and eye irritant.[1] To mitigate any potential risk, it is prudent to adhere to the more stringent classification.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation, Category 2pictogramWarningH315: Causes skin irritation.[1]
Eye Irritation, Category 2pictogramWarningH319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye exposure.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards.Protects against dust particles and potential splashes, preventing serious eye irritation.
Face Shield (recommended for bulk handling)To be worn over chemical splash goggles.Provides an additional layer of protection for the entire face during operations with a higher risk of splashes.
Hand Protection Nitrile or Neoprene GlovesPowder-free. Minimum thickness of 4-5 mil.Provides good resistance to organic acids and irritating powders.[2][3] Check for any signs of degradation before use.
Body Protection Laboratory CoatLong-sleeved, preferably with knit cuffs.Protects skin and personal clothing from contamination with the powdered chemical.
Closed-toe ShoesMade of a non-porous material.Prevents exposure from spills and dropped labware.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood is recommended for handling large quantities or if dust is generated.This compound has low volatility, but dust can be an inhalation irritant. Engineering controls are the primary means of protection.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure the work area (laboratory bench or fume hood) is clean and uncluttered.

    • Verify that an eye wash station and safety shower are accessible and operational.

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • When weighing the solid, perform the task in a fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A mild soap and water solution is generally effective.

    • Carefully remove gloves and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Even with a non-hazardous classification from some suppliers, proper disposal is crucial to prevent environmental contamination and ensure a safe workplace.

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

    • Dispose of the container through your institution's chemical waste program. Do not dispose of in the regular trash unless explicitly permitted by your environmental health and safety department.

  • Liquid Waste (Solutions):

    • Consult your local and institutional regulations for the disposal of aqueous solutions. In many cases, dilute, non-hazardous solutions may be permissible for drain disposal with copious amounts of water. However, always verify this with your safety officer.

    • Never dispose of organic solvent solutions down the drain. Collect in a properly labeled hazardous waste container for chemical waste pickup.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol).

    • Deface the label to prevent misuse.

    • Dispose of the rinsed container in the regular trash or recycling, in accordance with institutional policies.

Experimental Workflow for Safe Handling

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean Work Area check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh_solid 4. Weigh Solid in Ventilated Area don_ppe->weigh_solid prep_solution 5. Prepare Solution (if applicable) weigh_solid->prep_solution decontaminate 6. Decontaminate Surfaces & Equipment prep_solution->decontaminate dispose_gloves 7. Dispose of Gloves decontaminate->dispose_gloves wash_hands 8. Wash Hands Thoroughly dispose_gloves->wash_hands collect_waste 9. Collect & Segregate Waste wash_hands->collect_waste dispose_waste 10. Dispose via Chemical Waste Program collect_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indolelactic acid
Reactant of Route 2
Indolelactic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。